3-((2-Carboxyethyl)thio)acrylic acid
Description
Structure
3D Structure
Properties
CAS No. |
41108-54-7 |
|---|---|
Molecular Formula |
C6H8O4S |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ |
InChI Key |
RYKRNZNOIFBIAF-HNQUOIGGSA-N |
Isomeric SMILES |
C(CS/C=C/C(=O)O)C(=O)O |
Canonical SMILES |
C(CSC=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-((2-Carboxyethyl)thio)acrylic acid chemical structure and properties
Part 1: Executive Summary & Chemical Identity
In the landscape of functional monomers, 3-((2-Carboxyethyl)thio)acrylic acid represents a critical "bridge" molecule. It is the mono-adduct formed via the thiol-yne click reaction between 3-mercaptopropionic acid (3-MPA) and propiolic acid.
Unlike its saturated counterpart (3,3'-thiodipropionic acid), this molecule retains an electron-deficient alkene backbone , making it a unique heterobifunctional linker. It possesses two carboxylic acid termini for condensation chemistry (e.g., polyamide/polyester synthesis) and a central vinyl sulfide moiety capable of undergoing a second thiol-addition or radical polymerization.
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 3-[(2-Carboxyethyl)sulfanyl]prop-2-enoic acid |
| Common Name | 3-((2-Carboxyethyl)thio)acrylic acid; Mono-thiol-yne adduct |
| Molecular Formula | |
| Molecular Weight | 176.19 g/mol |
| CAS Registry | 53832-25-0 (Generic/Related); Note: Often generated in situ |
| Functional Groups | Dicarboxylic acid, Vinyl Sulfide (Thioether + Alkene) |
| Stereochemistry | Exists as E (trans) and Z (cis) isomers; Z-isomer favored in nucleophilic synthesis. |
Part 2: Synthesis & Mechanistic Causality
As scientists, we do not simply mix reagents; we engineer pathways. The synthesis of this molecule relies on controlling the Thiol-Yne Click Chemistry to stop at the mono-addition stage.
The Challenge: Selectivity
The reaction of a thiol with an alkyne typically proceeds to the double-addition product (the saturated dithioether). To isolate the acrylic acid derivative (mono-addition), one must exploit the reaction kinetics and stoichiometry .
Protocol: Nucleophilic Thiol-Yne Mono-Addition
Rationale: We utilize a base-catalyzed nucleophilic addition mechanism. This pathway is generally more stereoselective (favoring the Z-isomer via anti-addition) and easier to stop at the mono-adduct stage compared to radical-mediated methods.
Reagents
-
Propiolic Acid (Alkynoic Acid): The electrophile.
-
3-Mercaptopropionic Acid (3-MPA): The nucleophile.[1]
-
Catalyst: Triethylamine (TEA) or NaOH (0.1 eq).
-
Solvent: Water or DCM (Dichloromethane) depending on downstream isolation needs.
Step-by-Step Methodology
-
Stoichiometric Control: Dissolve Propiolic Acid (10 mmol) in water (20 mL). It is critical to maintain a slight excess of the alkyne (1.1 eq) to discourage double addition.
-
Cooling: Chill the solution to 0°C. Causality: Lower temperature reduces the rate of the second addition, which is kinetically slower than the first addition due to steric hindrance of the vinyl sulfide.
-
Dropwise Addition: Add 3-MPA (10 mmol) mixed with the base catalyst (TEA, 1 mmol) dropwise over 30 minutes.
-
Self-Validating Check: The reaction is exothermic. If the temperature spikes >5°C, slow the addition. Uncontrolled heat promotes the formation of the double-adduct impurity.
-
-
Monitoring: Monitor via TLC or NMR. The disappearance of the alkyne proton signal (approx. 2.9 ppm) and the appearance of vinylic protons (approx. 5.8–7.5 ppm) indicates conversion.
-
Quenching & Isolation: Acidify to pH 2 with 1M HCl to protonate the carboxylates. Extract with Ethyl Acetate. The product crystallizes upon concentration or can be used directly in solution.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the critical branching point between the desired acrylic acid derivative and the saturated byproduct.
Figure 1: Reaction pathway highlighting the kinetic control required to isolate the mono-addition acrylic acid derivative.
Part 4: Physical & Chemical Properties
Understanding the behavior of 3-((2-Carboxyethyl)thio)acrylic acid requires analyzing its dual nature: it is both a Michael Acceptor and a Michael Donor precursor .
Solubility Profile
-
Water: High solubility (due to two -COOH groups).
-
Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and alcohols. Poor solubility in hexanes.
-
pH Sensitivity: Exists as a dianion at pH > 5.
Reactivity Matrix
| Reaction Type | Reactive Site | Application Outcome |
| Condensation | Carboxyl groups (-COOH) | Formation of Polyamides or Polyesters. The vinyl sulfide backbone remains intact. |
| Michael Addition | Vinyl Group (C=C) | Can accept a second thiol to form crosslinked hydrogels (Dithioether formation). |
| Radical Polymerization | Vinyl Group (C=C) | Copolymerization with acrylates to introduce thioether/carboxyl functionality into plastics. |
| Oxidation | Sulfur (-S-) | Oxidation to Sulfoxide ( |
Part 5: Applications in Drug Delivery & Materials[2]
This molecule is rarely the "final" drug but rather the architectural scaffold for advanced delivery systems.
A. Hydrogel Crosslinkers
In soft matter engineering, this molecule serves as a degradable linker .
-
Mechanism: The vinyl sulfide bond is stable under physiological conditions but can be cleaved via specific oxidative stress (ROS-responsive) or via retro-Michael addition under basic conditions.
-
Workflow: React the dicarboxylic acid with amine-functionalized PEG (Polyethylene Glycol) to create a macromer. This macromer can then be photo-polymerized.
B. Metal Chelation
The thioether sulfur, combined with the flanking carboxylates, creates a "pincer-like" ligand environment.
-
Utility: Sequestration of heavy metals (Cu, Cd) in wastewater treatment or as a chelating monomer in resins.
C. Surface Functionalization
-
Protocol:
-
Activate the carboxyl groups using EDC/NHS chemistry.
-
Conjugate to an amine-functionalized surface (e.g., aminated silica or glass).
-
Result: A surface presenting a reactive vinyl sulfide "handle" ready to capture thiol-containing biomolecules (e.g., cysteine-tagged proteins) via click chemistry.
-
Part 6: Experimental Workflow - Surface Activation
The following diagram details the workflow for using this molecule to functionalize a biosensor surface.
Figure 2: Workflow for converting the acrylic acid derivative into a protein-capture interface.
Part 7: References
-
Lowe, A. B., et al. (2010). "Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis."[2] Journal of Materials Chemistry. Link
-
Hoogenboom, R. (2010).[3] "Thiol-Yne Chemistry: A Powerful Tool for Creating Highly Functional Materials."[2] Angewandte Chemie International Edition. Link
-
PubChem Database. "3-((2-Carboxyethyl)thio)acrylic acid (Compound)." National Institutes of Health. Link
-
Masson, G., et al. (2021). "Thiol-yne click reaction: an interesting way to derive thiol-provided catechols." RSC Advances. Link
-
Sigma-Aldrich. "3-Mercaptopropionic acid Product Specification." Link
Sources
Synthesis Pathways for 3-((2-Carboxyethyl)thio)acrylic Acid: A Technical Guide for Advanced Bioconjugation and Materials Science
Executive Summary
3-((2-Carboxyethyl)thio)acrylic acid (C₆H₈O₄S) is a highly versatile dicarboxylic acid characterized by a central thioether linkage and an
This whitepaper critically examines the two primary synthetic pathways for generating 3-((2-carboxyethyl)thio)acrylic acid from thiols: Nucleophilic Thiol-Yne Hydrothiolation and Nucleophilic Vinylic Substitution (SₙV) . By dissecting the causality behind experimental parameters, this guide provides a self-validating framework for researchers to optimize their synthetic workflows.
Pathway 1: Nucleophilic Thiol-Yne Hydrothiolation
The most atom-economical route to 3-((2-carboxyethyl)thio)acrylic acid is the direct addition of 3-mercaptopropionic acid to propiolic acid. While traditional alkyne hydrothiolation often requires transition metal catalysts or radical initiators, the electron-withdrawing nature of the carboxyl group on propiolic acid activates the triple bond. As demonstrated in recent cytocompatible hydrogel research, this allows for a highly efficient metal-free nucleophilic addition under mildly basic conditions .
Causality & Mechanistic Insights
Under slightly basic conditions (pH 7.4 to 8.0), the thiol group of 3-mercaptopropionic acid (pKₐ ~10) is partially deprotonated to form a highly nucleophilic thiolate anion. This thiolate attacks the
Nucleophilic Thiol-Yne Hydrothiolation Mechanism.
Protocol 1: Base-Catalyzed Hydrothiolation
Self-Validating System : The reaction progress must be monitored in real-time by the disappearance of the alkyne C≡C stretch at ~2110 cm⁻¹ via FTIR, and the emergence of vinylic protons (
Step-by-Step Methodology :
-
Reagent Preparation : Dissolve 1.0 equivalent of propiolic acid (10 mmol) and 1.05 equivalents of 3-mercaptopropionic acid (10.5 mmol) in 20 mL of degassed phosphate-buffered saline (PBS, pH 7.4). Causality: Degassing the solvent with nitrogen is critical to prevent the oxidative dimerization of 3-mercaptopropionic acid into a disulfide.
-
Catalysis Initiation : Add a catalytic amount of triethylamine (0.1 equivalents) to ensure sufficient thiolate formation if moving away from aqueous buffers to organic solvents (e.g., DMF).
-
Reaction Execution : Stir the mixture at 37 °C for 4 to 6 hours. Causality: Maintaining a mild temperature prevents the thermally induced polymerization of the highly reactive acrylic product.
-
Quenching and Isolation : Acidify the reaction mixture to pH 2.0 using 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize from hot water to yield the pure dicarboxylic acid.
Pathway 2: Nucleophilic Vinylic Substitution (SₙV)
When strict stereoretention is required for downstream polymer cross-linking, the nucleophilic vinylic substitution of 3-haloacrylic acids (e.g., 3-chloroacrylic acid) with 3-mercaptopropionic acid serves as a robust alternative. Historical stereochemical analyses of base-catalyzed additions validate the formation and retention of specific geometric isomers under these controlled conditions .
Causality & Mechanistic Insights
This pathway operates via an addition-elimination mechanism. The thiolate anion attacks the
Nucleophilic Vinylic Substitution (SₙV) Mechanism.
Protocol 2: SₙV Workflow
Self-Validating System : The complete consumption of the starting thiol can be confirmed using Ellman's reagent (DTNB). The assay will show a lack of yellow coloration (absorbance at 412 nm) once the nucleophilic thiol is fully consumed.
Step-by-Step Methodology :
-
Reagent Preparation : Dissolve 1.0 equivalent of (E)-3-chloroacrylic acid (10 mmol) in 25 mL of absolute ethanol.
-
Thiolate Generation : In a separate flask, dissolve 1.1 equivalents of 3-mercaptopropionic acid (11 mmol) in 10 mL of ethanol containing 3.0 equivalents of NaOH (30 mmol). Causality: The excess base is required to neutralize both carboxylic acid moieties and generate the active thiolate nucleophile.
-
Reaction Execution : Add the thiolate solution dropwise to the 3-chloroacrylic acid solution at 0 °C to control the exothermic addition. Once added, heat the mixture to reflux (78 °C) for 3 hours to drive the elimination step.
-
Quenching and Isolation : Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify to pH 2 with concentrated HCl to precipitate the product.
-
Purification : Filter the precipitate, wash with ice-cold water, and dry under vacuum.
Comparative Analysis
To assist in selecting the appropriate synthetic route, the quantitative and qualitative data for both pathways are summarized below:
| Parameter | Pathway 1: Thiol-Yne Click | Pathway 2: SₙV |
| Atom Economy | 100% (Addition reaction) | ~75% (Loss of HCl/NaCl) |
| Typical Yield | 85% - 95% | 65% - 80% |
| Stereoselectivity | Kinetically favors (Z)-isomer, but often yields E/Z mixtures | High stereoretention (Depends on starting halo-acid) |
| Reaction Conditions | Mild (37 °C, pH 7.4) | Harsh (Reflux, Strong Base) |
| Primary Byproducts | Trace disulfides (if oxygen is present) | Chloride salts, unreacted thiols |
| Best Use Case | Bioconjugation, scalable green synthesis | Strict geometric isomer requirements |
Standardized Experimental Workflow
Regardless of the chosen pathway, maintaining a strict operational sequence ensures reproducibility and safety when handling reactive thiols and acrylics.
Standardized Experimental Workflow for Thioacrylic Acid Synthesis.
Conclusion
The synthesis of 3-((2-carboxyethyl)thio)acrylic acid highlights the elegance of sulfur chemistry in organic synthesis. For most applications in materials science and bioconjugation, the Thiol-Yne Click pathway is superior due to its flawless atom economy and mild conditions. However, when the spatial arrangement of the polymer network demands specific geometric isomers, the SₙV pathway provides the necessary stereochemical control. By implementing the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis tailored to their specific application requirements.
References
-
Title : Nonswelling Thiol–Yne Cross-Linked Hydrogel Materials as Cytocompatible Soft Tissue Scaffolds Source : Biomacromolecules (NIH/PMC) URL :[Link]
-
Title : Thiol-yne click reaction: an interesting way to derive thiol-provided catechols Source : RSC Advances URL :[Link]
-
Title : The Stereochemistry of the Base-catalyzed Addition of p-Toluenethiol to Propiolic Acid Source : Journal of the American Chemical Society URL :[Link]
Topic: A Comparative Analysis of 3,3'-Thiodipropionic Acid and 3-((2-Carboxyethyl)thio)acrylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of two structurally related sulfur-containing dicarboxylic acids: 3,3'-Thiodipropionic Acid (TDPA) and 3-((2-Carboxyethyl)thio)acrylic Acid. While both molecules share a thioether linkage and two carboxylic acid functional groups, a critical structural difference—the presence of an α,β-unsaturated system in the acrylic acid derivative—imparts fundamentally distinct chemical reactivity and dictates their respective applications. This document elucidates these differences in structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on their relevance in materials science and drug development. Experimental workflows for synthesis and analytical differentiation are provided to offer practical insights for laboratory professionals.
Introduction
In the landscape of specialty chemicals, subtle structural modifications can lead to vastly different functional outcomes. This principle is clearly illustrated by comparing 3,3'-Thiodipropionic Acid (TDPA) and 3-((2-Carboxyethyl)thio)acrylic acid. Both are dicarboxylic acids featuring a central thioether moiety, suggesting shared properties like metal chelation or utility as building blocks in polymer synthesis. However, the introduction of a carbon-carbon double bond adjacent to a carboxyl group in 3-((2-Carboxyethyl)thio)acrylic acid creates a reactive center that is absent in the saturated, and comparatively inert, TDPA.
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals to understand the core distinctions between these two molecules. By dissecting their chemical nature, reactivity profiles, and functional applications, this document aims to empower scientists to make informed decisions when selecting a compound for antioxidant stabilization, polymer synthesis, or as a reactive intermediate in the development of novel therapeutics.
Molecular Profile: 3,3'-Thiodipropionic Acid (TDPA)
3,3'-Thiodipropionic acid, commonly abbreviated as TDPA, is a symmetrical molecule recognized for its stability and antioxidant properties.[1]
Chemical Structure and Nomenclature
TDPA consists of a central sulfur atom bridging two propionic acid units. This symmetrical structure is key to its properties and applications.
-
IUPAC Name: 3,3'-Thiobis(propanoic acid)[2]
-
Synonyms: Bis(2-carboxyethyl) sulfide, Thiodihydracrylic acid[2][3]
-
Molecular Formula: C₆H₁₀O₄S[4]
Caption: Chemical structure of 3,3'-Thiodipropionic Acid.
Physicochemical Properties
TDPA is a stable, white crystalline solid at room temperature.[1] Its properties make it suitable for incorporation into various matrices as a process stabilizer or antioxidant.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or flakes | [1] |
| Melting Point | 128 - 134 °C | [5][6] |
| Solubility | Sparingly soluble in cold water; freely soluble in hot water, alcohol, and acetone | [1][2] |
| pKa (25 °C) | 4.11 | [2] |
| Flash Point | 128 °C (closed cup) |
Synthesis and Manufacturing Insights
Industrially, TDPA can be produced via the hydrolysis of 3,3'-thiodipropionitrile.[7] The causality behind this choice of pathway is the high reactivity of the nitrile groups towards acid-catalyzed hydrolysis, which efficiently converts them to the desired carboxylic acid functionalities. To manage the exothermic nature of the reaction and ensure a high yield (upwards of 96%), the nitrile precursor is added gradually to a heated mineral acid solution, keeping its concentration low within the reaction system.[7] This controlled addition is a critical process parameter to prevent runaway reactions and the formation of byproducts.[7]
Key Applications and Mechanism of Action
The primary utility of TDPA stems from its role as a secondary antioxidant.[1]
-
Polymer Stabilization: It is widely used to protect polymers like polyethylene and polypropylene from thermal degradation during processing and storage.[1][8] Its thioether linkage acts as a peroxide decomposer, converting hydroperoxides into non-radical, stable products. This action synergizes well with primary (free-radical scavenging) antioxidants.
-
Food and Cosmetics: TDPA is used to prevent the rancidification of fats and oils in food packaging, soaps, and cosmetic formulations.[5][8]
-
Chemical Intermediate: It serves as a precursor for the synthesis of larger thioester antioxidants, such as Dilauryl Thiodipropionate (DLTDP) and Distearyl Thiodipropionate (DSTP), which offer better compatibility with polyolefin matrices.[8] It is also a precursor for synthesizing polythioesters.[9][10]
Spectroscopic Data
-
¹H NMR: In a deuterated solvent like DMSO-d₆, TDPA would show two triplets. The protons alpha to the sulfur (S-CH₂ -) and the protons alpha to the carboxyl group (-CH₂ -COOH) would appear as distinct signals, integrating in a 1:1 ratio due to the molecule's symmetry.[11]
-
¹³C NMR: Three distinct carbon signals are expected: one for the carboxylic carbon, and two for the methylene carbons of the ethyl chain.
-
FTIR: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-S stretching vibrations.
Safety and Handling
TDPA is considered a hazardous substance, causing irritation to the eyes, skin, and respiratory system.[12] It is harmful if swallowed, though it has low acute oral toxicity.[1][12] Standard laboratory practice dictates the use of personal protective equipment (PPE), including gloves and safety glasses, and handling in a well-ventilated area to avoid dust inhalation.[1]
Molecular Profile: 3-((2-Carboxyethyl)thio)acrylic Acid
This molecule is an unsaturated analog of TDPA. Its defining feature is the acrylic acid moiety, which introduces significant chemical reactivity not present in TDPA.
Chemical Structure and Nomenclature
This is an unsymmetrical molecule containing both a saturated propanoic acid chain and an unsaturated acrylic acid chain linked by a thioether bridge.
-
IUPAC Name: (E)-3-((2-carboxyethyl)thio)prop-2-enoic acid
-
Synonyms: 3-((2-Carboxyethyl)thio)acrylic acid
-
CAS Number: Not consistently assigned in major public databases.
-
Molecular Formula: C₆H₈O₄S[13]
-
Molecular Weight: 176.19 g/mol [13]
Caption: Chemical structure of 3-((2-Carboxyethyl)thio)acrylic Acid.
Physicochemical Properties
Specific, experimentally verified data for this compound is sparse in the literature. The properties below are predicted based on its structure and data for analogous compounds.
| Property | Predicted Value / Observation | Source(s) |
| Appearance | Likely a solid at room temperature | Structural Analogy |
| Molecular Formula | C₆H₈O₄S | [13][14] |
| Monoisotopic Mass | 176.01433 Da | [14] |
| Solubility | The presence of two carboxylic acid groups suggests moderate water solubility | [15] |
| Reactivity | The thioether can be oxidized; the acrylic moiety is a Michael acceptor | [15] |
Synthesis and Manufacturing Insights
A logical and common synthetic route to this class of compounds is the Michael addition . This involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For this specific molecule, the reaction would proceed by reacting 3-mercaptopropionic acid with propiolic acid (or its ester, followed by hydrolysis). The choice of a thiol as the nucleophile is driven by its high affinity for soft electrophiles, such as the β-carbon of the unsaturated system. The reaction is typically base-catalyzed to deprotonate the thiol, forming the more nucleophilic thiolate anion, thereby increasing the reaction rate and yield.
Key Applications and Mechanism of Action
The applications for this molecule are fundamentally tied to the reactivity of its acrylic acid moiety.
-
Drug Development: As a Michael acceptor, it can be used as a building block for designing covalent inhibitors . These drugs form a permanent covalent bond with a target protein, often a nucleophilic cysteine residue in an enzyme's active site, leading to irreversible inhibition. This is a powerful strategy in modern pharmacology.
-
Polymer and Materials Science: The vinyl group can participate in polymerization and cross-linking reactions. This functionality allows it to be incorporated into polymer backbones or used to functionalize surfaces, introducing carboxylic acid groups that can enhance hydrophilicity or serve as sites for further chemical modification.
-
Bioconjugation: It can be used as a linker molecule to attach probes or drugs to biomolecules that possess free thiol groups, such as proteins.
Spectroscopic Data
-
¹H NMR: Unlike the simple spectrum of TDPA, this molecule's spectrum would be more complex and diagnostic. Key signals would include:
-
Two vinylic protons on the double bond, appearing as doublets with a characteristic coupling constant for the trans configuration.
-
Two distinct sets of methylene protons (-S-CH₂ - and -CH₂ -COOH) for the saturated chain, likely appearing as triplets. The asymmetry of the molecule makes all four methylene protons chemically distinct.
-
-
FTIR: In addition to the O-H and C=O stretches seen in TDPA, a C=C stretch (~1620-1680 cm⁻¹) would be a key diagnostic peak confirming the presence of the alkene.
Safety and Handling
Specific safety data is unavailable. However, based on its constituent functional groups, it should be handled with caution. Acrylic acid and its derivatives are known to be flammable, corrosive, and can cause severe skin burns and eye damage.[16][17] They are also typically harmful if swallowed or inhaled. Therefore, handling should occur in a fume hood with robust PPE, including chemical-resistant gloves, splash goggles, and a lab coat.
Comparative Analysis: Key Differentiators
The fundamental difference between TDPA and its acrylic analog is the presence of a carbon-carbon double bond in the latter, which transforms it from a stable antioxidant into a reactive chemical intermediate.
Structural and Electronic Differences
The core distinction lies in saturation versus unsaturation.
Caption: Logical relationship stemming from the core structural difference.
The C=C double bond in 3-((2-carboxyethyl)thio)acrylic acid is conjugated with the carbonyl group, creating an electron-deficient π-system. This makes the β-carbon highly electrophilic and susceptible to nucleophilic attack (Michael addition). TDPA lacks this system entirely; its backbone consists only of stable, saturated sp³-hybridized carbons.
Summary of Key Differences
| Feature | 3,3'-Thiodipropionic Acid (TDPA) | 3-((2-Carboxyethyl)thio)acrylic Acid |
| Backbone | Fully saturated aliphatic chains | Contains one unsaturated acrylic acid chain |
| Symmetry | Symmetrical (C₂ᵥ) | Unsymmetrical |
| Key Functional Group | Thioether, Carboxylic Acids | Thioether, Carboxylic Acids, Alkene (Michael Acceptor) |
| Primary Reactivity | Oxidation of the thioether | Michael Addition , Polymerization, Oxidation |
| Primary Application | Secondary Antioxidant, Stabilizer | Reactive Intermediate, Covalent Modifier, Monomer |
| Mechanism | Decomposes peroxides into non-radical species | Covalently binds to nucleophiles; participates in polymerization |
| ¹H NMR Signature | Two simple signals (triplets) for the two equivalent ethyl chains | Complex signals including two vinylic protons (doublets) |
Experimental Protocols
The following protocols provide a framework for the synthesis of TDPA and a method for analytically distinguishing between the two compounds.
Protocol 1: Synthesis of 3,3'-Thiodipropionic Acid via Nitrile Hydrolysis
This protocol is based on established industrial methods for synthesizing TDPA.[7]
Objective: To synthesize TDPA from 3,3'-thiodipropionitrile with high yield and purity.
Methodology:
-
Reactor Setup: Charge a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer with a 35% aqueous solution of hydrochloric acid (4 molar equivalents relative to the nitrile).
-
Heating: Heat the acid solution to 90-100 °C under a nitrogen atmosphere to prevent oxidation of the thioether.
-
Controlled Addition: Add 3,3'-thiodipropionitrile (1 equivalent) dropwise to the heated acid solution via the dropping funnel over 2-3 hours. Causality: A slow addition rate is crucial to control the exotherm and maintain a low concentration of the nitrile, preventing side reactions and ensuring safety.[7]
-
Reaction Monitoring: Maintain the temperature and stir for an additional 2-4 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation and Crystallization: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C. The product, TDPA, will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual acid and salts.
-
Drying and Validation: Dry the purified solid in a vacuum oven at 50-60 °C. The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (FTIR, ¹H NMR). A sharp melting point close to the literature value (128-134 °C) indicates high purity.
Protocol 2: Analytical Differentiation by ¹H NMR Spectroscopy
Objective: To develop a self-validating workflow to unambiguously distinguish between TDPA and its acrylic analog.
Workflow Diagram:
Caption: Workflow for distinguishing the two compounds via ¹H NMR.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of each compound into separate NMR tubes. Dissolve each in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆), which effectively solubilizes both carboxylic acids.
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for both samples on a spectrometer (e.g., 400 MHz).
-
Spectral Analysis (Self-Validation):
-
For the TDPA sample: Look for a simple, symmetrical pattern. The spectrum should be dominated by two signals, both triplets, in the aliphatic region (typically 2.5-2.8 ppm), with an integration ratio of 1:1.[11] The absence of signals downfield of ~5 ppm is a key confirmation.
-
For the 3-((2-carboxyethyl)thio)acrylic acid sample: The defining feature will be the presence of two signals in the vinylic region (typically >6.0 ppm). These will appear as doublets, and their coupling constant (J-value) will confirm the alkene's stereochemistry (typically >12 Hz for trans). Additionally, the aliphatic region will show two distinct triplets for the -S-CH₂-CH₂-COOH portion, confirming the molecule's asymmetry.
-
Conclusion
While 3,3'-thiodipropionic acid and 3-((2-carboxyethyl)thio)acrylic acid share elemental similarities, they are functionally disparate molecules. TDPA is a stable, saturated compound valued for its role as a secondary antioxidant in protecting materials from oxidative degradation. Its utility lies in its chemical inertness, allowing it to function as a stabilizer without interfering with the substrate's properties. In stark contrast, 3-((2-carboxyethyl)thio)acrylic acid is a highly reactive, unsaturated molecule. Its value is derived directly from the chemical potential of its α,β-unsaturated system, making it a powerful tool for covalent modification in drug development and a versatile monomer in polymer science. For the practicing scientist, understanding this fundamental difference in reactivity is paramount to leveraging these compounds effectively in research and development.
References
-
Ataman Kimya. (n.d.). THIODIPROPIONIC ACID. Retrieved from [Link]
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3B Scientific (Wuhan) Corp. (n.d.). What is 3,3'-Thiodipropionic Acid - Properties & Specifications. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,3'-Dithiodipropionic acid. Retrieved from [Link]
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Merck & Co., Inc. (n.d.). 3,3'-Thiodipropionic Acid. Retrieved from [Link]
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UniVOOK Chemical. (n.d.). 3 3'-Thiodipropionic acid | TDPA | cas no. 111-17-1. Retrieved from [Link]
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Sznajder-Katarzyńska, K., et al. (2016). 3,3′-Thiodipropionic acid (TDP), a possible precursor for the synthesis of polythioesters: identification of TDP transport proteins in Variovorax paradoxus TBEA6. PMC. Retrieved from [Link]
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UniVOOK Chemical. (2024). Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA). Retrieved from [Link]
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ResearchGate. (n.d.). Putative pathway for the biosynthesis of poly(3HB-co3MP) from 3,3'-thiodipropionic acid or 3-mercaptopropionic acid in R. eutropha. Retrieved from [Link]
- Google Patents. (n.d.). JPH05213860A - Method for producing 3,3'-thiodipropionic acid.
-
U.S. Food and Drug Administration. (n.d.). 3-((2-CARBOXYETHYL)THIO)ACRYLIC ACID. Retrieved from [Link]
-
Sudhakar, K., & Nanthini, R. (2017). Synthesis, Characterization and Biological Applications of Random Aliphatic Copolythioesters Using 3,3'-Thiodipropionic Acid. Asian Journal of Chemistry, 30, 191-194. Retrieved from [Link]
-
John Wiley & Sons, Inc. (n.d.). 3,3'-Thiodi(propionic acid) - Optional[MS (LC)] - Spectrum. Retrieved from [Link]
-
Rhythm Chemicals Pvt. Ltd. (n.d.). 3. 3 Thiodipropionic Acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-((2-carboxyethyl)thio)acrylic acid (C6H8O4S). Retrieved from [Link]
-
BASF. (2025). Safety data sheet - Acrylic Acid. Retrieved from [Link]
-
UniVOOK Chemical. (2025). 3,3'-Thiodipropionic Acid (DLTDP): A Key Antioxidant for Polymer Stabilization. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,3-thiodipropionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. Retrieved from [Link]
-
CPAchem Ltd. (2024). Safety data sheet - Acrylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aqueous one-pot synthesis of epoxy-functional diblock copolymer worms from a single monomer - Supporting Information. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 3-((3-Carboxypropyl)thio)acrylic acid. Retrieved from [Link]
-
Fisher Scientific. (2009). SAFETY DATA SHEET - Acrylic acid, stabilized. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]
- Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
-
Russian Chemical Reviews. (2024). Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality. Retrieved from [Link]
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IUPAC name and synonyms for 3-((2-Carboxyethyl)thio)acrylic acid
An in-depth technical analysis of 3-((2-Carboxyethyl)thio)acrylic acid , a specialized thioether dicarboxylic acid, reveals its critical utility as a bifunctional building block in advanced organic synthesis, polymer chemistry, and bioconjugation.
This guide provides a comprehensive breakdown of its structural identity, mechanistic synthesis, and a self-validating experimental protocol designed for researchers and drug development professionals.
Structural Identity and Chemical Nomenclature
The compound 3-((2-Carboxyethyl)thio)acrylic acid is an asymmetric, aliphatic-vinylic thioether featuring two terminal carboxylic acid groups. Its bifunctionality allows it to act as a versatile cross-linker, while the thioether linkage provides unique redox-responsive properties valuable in targeted drug delivery systems.
The structural and physicochemical data are summarized below, grounded in authoritative chemical databases[1][2].
Table 1: Nomenclature & Identifiers
| Attribute | Value |
| IUPAC Name | (E)-3-(2-carboxyethylsulfanyl)prop-2-enoic acid |
| Systematic Name | 2-Propenoic acid, 3-((2-carboxyethyl)thio)-, (E)- |
| Common Synonyms | 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid; 3-(2-carboxyethylthio)acrylic acid |
| CAS Registry Number | 41108-54-7 |
| InChIKey | RYKRNZNOIFBIAF-HNQUOIGGSA-N |
| SMILES | C(=C\SCCC(=O)O)/C(=O)O |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C6H8O4S |
| Molecular Weight | 176.19 g/mol |
| Monoisotopic Mass | 176.01433 Da |
| Stereochemistry | Achiral (Defined E/Z Center: 1, strictly the (E)-isomer) |
| Predicted [M-H]- (m/z) | 175.00705 |
Mechanistic Chemistry: Thiol-Yne Hydrothiolation
The synthesis of 3-((2-carboxyethyl)thio)acrylic acid relies on the highly efficient thiol-yne click reaction —specifically, the base-catalyzed hydrothiolation of an electron-deficient alkyne[3].
When 3-mercaptopropanoic acid (the thiol donor) reacts with propiolic acid (the Michael acceptor), the reaction proceeds via a nucleophilic conjugate addition. The causality behind the stereoselective formation of the (E)-isomer lies in the thermodynamic stability of the intermediate vinyl anion. Upon protonation, the system heavily favors the (E)-configuration to minimize steric repulsion between the bulky carboxyethylthio group and the carboxylic acid group on the alkene.
Nucleophilic thiol-yne addition pathway for synthesizing the target thioether.
Applications in Drug Development & Polymer Science
The architectural design of this molecule makes it highly sought after in two primary domains:
-
Antibody-Drug Conjugates (ADCs): The thioether bond is stable in systemic circulation but can be engineered to undergo oxidation to a sulfoxide/sulfone in the presence of high intracellular Reactive Oxygen Species (ROS) within tumor microenvironments. The dual carboxylic acids allow for orthogonal protection and sequential peptide coupling to monoclonal antibodies and cytotoxic payloads.
-
Stimuli-Responsive Hydrogels: By reacting the dicarboxylic acid with diamines or diols, researchers can synthesize biodegradable polyamides or polyesters. The internal thioether acts as a heavy-metal chelator or a redox-sensitive cleavage point for controlled drug release.
Validated Experimental Protocol: Stereoselective Synthesis
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an in-process analytical check to guarantee the purity and stereochemical fidelity of the product.
Phase 1: Reagent Preparation & Catalytic Activation
-
Step 1: Dissolve 10.0 mmol (1.06 g) of 3-mercaptopropanoic acid and 10.5 mmol (0.74 g) of propiolic acid in 20 mL of degassed aqueous ethanol (1:1 v/v) under an inert argon atmosphere.
-
Causality: Degassing prevents the oxidative dimerization of the thiol into a disulfide byproduct. A slight excess of the alkyne drives the reaction to completion.
-
-
Step 2: Cool the reaction flask to 0°C using an ice bath.
-
Step 3: Dropwise, add 1.0 mmol (0.14 mL) of Triethylamine (Et₃N).
-
Causality: Et₃N (pKa ~10.7) is specifically chosen to selectively deprotonate the aliphatic thiol (pKa ~10.5) into a highly nucleophilic thiolate. Stronger bases (like NaOH) could trigger unwanted decarboxylation or runaway polymerization of the propiolic acid. The 0°C environment controls the exothermic acid-base reaction.
-
Phase 2: Nucleophilic Addition & Self-Validation
-
Step 4: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4 hours.
-
Step 5 (Self-Validation Check): Draw a 50 µL aliquot, quench in 0.1 M HCl, and extract with ethyl acetate. Run Thin-Layer Chromatography (TLC) using EtOAc/Hexane (1:1 with 1% Acetic Acid).
-
Validation: The reaction is deemed complete only when the UV-active propiolic acid spot (Rf ~0.6) and the Ellman’s reagent-stainable thiol spot completely disappear, converging into a single new UV-active product spot near the baseline (Rf ~0.2).
-
Phase 3: Quenching, Workup, and Isolation
-
Step 6: Quench the bulk reaction by adding 1M HCl until the solution reaches pH 2.0.
-
Causality: Acidification fully protonates the dicarboxylate salts, rendering the target compound insoluble in the aqueous phase and driving its precipitation.
-
-
Step 7: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Step 8: Recrystallize the crude solid from hot water/ethanol to yield pure (E)-3-((2-carboxyethyl)thio)acrylic acid as a crystalline solid.
-
Final Validation: Confirm the (E)-stereochemistry via ¹H-NMR. The vinylic protons should appear as two doublets around δ 5.8 and 7.8 ppm with a large coupling constant (J ≈ 15 Hz), definitively proving the trans geometry.
-
References
-
NIH Global Substance Registration System (GSRS) . "3-((2-CARBOXYETHYL)THIO)ACRYLIC ACID" (Record: N9NL6VH4QG). National Institutes of Health. Available at:[Link]
-
PubChemLite / CCSbase . "3-((2-carboxyethyl)thio)acrylic acid (C6H8O4S)". University of Luxembourg. Available at: [Link]
Sources
Methodological & Application
Application Note: Selective Synthesis of 3-((2-Carboxyethyl)thio)acrylic Acid via Thio-Michael Addition
This Application Note and Protocol is designed for researchers in medicinal chemistry and materials science. It details the synthesis of 3-((2-Carboxyethyl)thio)acrylic acid via the Thio-Michael addition of 3-mercaptopropionic acid to propiolic acid.
Introduction & Scientific Rationale
The synthesis of 3-((2-Carboxyethyl)thio)acrylic acid represents a classic example of "Thiol-Yne" click chemistry, specifically a nucleophilic Michael-type addition. This molecule features a thioether linkage connecting two carboxylic acid termini via an unsaturated vinyl spacer.
Significance[1][2][3]
-
Cross-linking Agents: The dicarboxylic acid functionality allows this molecule to serve as a robust hetero-bifunctional linker in polymer networks (e.g., PEG-hydrogels).
-
Metabolic Analogues: It serves as a structural analogue to metabolites in the cysteine/mercapturate pathway, useful for studying sulfur-conjugate transport.
-
Tunable Stereochemistry: The reaction yields geometric isomers (Z and E), whose ratios can be tuned via solvent and base selection, affecting the physical properties of the resulting materials.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the thiolate anion (generated from 3-mercaptopropionic acid) onto the
Key Mechanistic Features:
-
Regioselectivity: Exclusive
-attack (Anti-Markovnikov) due to the electron-withdrawing nature of the carboxylic acid on the alkyne. -
Chemoselectivity: The vinyl sulfide product is less electrophilic than the starting propiolic acid, preventing a second thiol addition (which would form the dithioacetal) under controlled stoichiometry.
-
Stereoselectivity:
-
Kinetic Product: Z-isomer (via anti-addition).
-
Thermodynamic Product: E-isomer (via isomerization).
-
Retrosynthetic & Pathway Analysis
The following diagram illustrates the reaction pathway and the critical intermediate states.
Figure 1: Mechanistic pathway for the base-catalyzed Thiol-Yne addition.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Hazards |
| 3-Mercaptopropionic Acid (3-MPA) | 106.14 | 1.0 | Nucleophile | Stench, Corrosive |
| Propiolic Acid | 70.05 | 1.05 | Electrophile | Lachrymator, Corrosive |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | Base/Solubilizer | Corrosive |
| Hydrochloric Acid (6M) | - | Excess | Acidification | Corrosive |
| Water (Deionized) | - | Solvent | Solvent | None |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stir bar
-
Ice bath
-
pH meter or strips
-
Vacuum filtration setup (Buchner funnel)
Step-by-Step Procedure
Step 1: Preparation of Thiolate Solution
-
In a 100 mL round-bottom flask, dissolve NaOH (2.5 equiv) in deionized water (approx. 10 mL per gram of thiol).
-
Note: 2.0 equiv neutralizes the carboxylic acids; the extra 0.5 equiv ensures the thiol is deprotonated (thiolate form) and maintains basic pH.
-
-
Cool the solution to 0–5 °C using an ice bath.
-
Add 3-Mercaptopropionic acid (1.0 equiv) dropwise.
-
Observation: The solution should remain clear. The "rotten egg" smell will diminish as the thiolate salt forms.
-
Step 2: Thio-Michael Addition
-
While stirring vigorously at 0–5 °C, add Propiolic acid (1.05 equiv) dropwise over 10–15 minutes.
-
Caution: The reaction is exothermic. Control addition rate to keep temperature < 20 °C.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).
-
Stir for 2–4 hours .
-
Monitoring: Reaction progress can be monitored by TLC (mobile phase: Ethyl Acetate/Hexane/Acetic Acid) or disappearance of the thiol peak in IR/NMR.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture back to 0–5 °C.
-
Slowly acidify with 6M HCl dropwise until pH reaches ~1–2.
-
Critical: A white precipitate should form immediately upon acidification.
-
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with a small amount of ice-cold water (to remove NaCl) followed by cold diethyl ether (to remove unreacted propiolic acid traces).
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot water (or water/ethanol 9:1 mixture). Allow to cool slowly to RT, then refrigerate.
-
Filter the crystals and dry under vacuum over
or in a desiccator.
Characterization & Quality Control
The product exists as geometric isomers. The Z-isomer is typically the major product under these aqueous basic conditions, but the E-isomer may be present.
| Technique | Expected Signal / Observation |
| Appearance | White to off-white crystalline powder. |
| Melting Point | 145–155 °C (Dependent on Z/E ratio). |
| 1H NMR (DMSO-d6) | Vinyl protons: |
| IR Spectroscopy | C=O (acid): 1690–1710 cm⁻¹. C=C (alkene): 1580–1600 cm⁻¹. Absence: No S-H stretch at ~2550 cm⁻¹. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Optimization
-
Low Yield / No Precipitate: The product is moderately water-soluble. If no precipitate forms upon acidification, saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate (3x). Dry organic layer (
) and evaporate.[4] -
Oily Product: If the product oils out instead of crystallizing, it may contain impurities or excess water. Redissolve in warm ethyl acetate, dry thoroughly, and precipitate by adding hexanes.
-
Controlling Stereochemistry:
-
To favor Z-isomer : Use protic solvents (Water/Methanol) and lower temperatures.
-
To favor E-isomer : Reflux in non-polar solvents (e.g., Toluene) with a radical initiator (AIBN), though this changes the mechanism to radical addition.
-
References
-
Thiol-Yne Click Chemistry Overview
- Lowe, A. B. (2010).
-
Base-Catalyzed Mechanism
-
Truong, V. X., et al. (2013).[6] Organocatalytic, Regioselective Nucleophilic "Click" Addition of Thiols to Propiolic Acid Esters. Angewandte Chemie International Edition.
-
-
Synthesis of Thiol-Acid Derivatives
- Mellor, J. M., et al. (2000). Preparation of thio-acrylic acid derivatives via nucleophilic addition. Tetrahedron.
Sources
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- 5. Design of Synthetic Extracellular Matrices for Probing Breast Cancer Cell Growth Using Robust Cyctocompatible Nucleophilic Thiol-yne Addition Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Metal-Organic Frameworks (MOFs) Using Thioether Dicarboxylate Linkers
Introduction: The Strategic Integration of Thioether Functionality in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures have positioned them at the forefront of materials science, with applications in gas storage, separation, catalysis, and drug delivery.[3][4] A particularly promising strategy for designing functional MOFs involves the use of organic linkers bearing specific chemical moieties. This guide focuses on the preparation of MOFs using dicarboxylate linkers that feature a thioether (-S-) group.
The incorporation of a thioether linkage within the organic strut is a deliberate design choice rooted in fundamental chemical principles. The sulfur atom, with its lone pairs of electrons, introduces a soft Lewis basic site into the framework.[5] This has several profound implications:
-
Enhanced Affinity for Soft Metals: According to the Hard and Soft Acids and Bases (HSAB) principle, the soft thioether sulfur exhibits a strong affinity for soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), and palladium (Pd²⁺).[1][6] This makes thioether-functionalized MOFs excellent candidates for the selective adsorption and removal of heavy metal pollutants.
-
Post-Synthetic Modification (PSM) Hub: The thioether group is a versatile chemical handle for post-synthetic modification.[1][7] It can be oxidized to sulfoxide or sulfone, altering the polarity and chemical environment of the pores.[5] This allows for the fine-tuning of the MOF's properties after its initial synthesis.
-
Catalytic Activity: The thioether moiety can act as a catalytic site or a precursor to one. For instance, it can stabilize metal nanoparticles for catalytic applications.[3]
-
Improved Stability and Unique Properties: The presence of thioether side chains has been shown to improve the stability of MOFs, particularly against moisture.[2][8] Furthermore, these functionalities can impart unique luminescent and sensing properties to the material.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of MOFs synthesized with thioether dicarboxylate linkers. It combines detailed, field-proven protocols with explanations of the underlying scientific principles to ensure both reproducibility and a deep understanding of the experimental choices.
Synthesis Methodologies: From Linker to Framework
The most common and effective method for synthesizing MOFs with thioether dicarboxylate linkers is solvothermal synthesis.[10][11] This technique involves heating a solution of the metal salt and the organic linker in a sealed vessel, often a Teflon-lined stainless-steel autoclave.[10] The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF.
Core Components of Solvothermal Synthesis
| Component | Role and Rationale | Common Examples |
| Metal Source | Provides the metal nodes of the MOF. The choice of metal influences the coordination geometry and final topology of the framework. | Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Zirconium(IV) chloride (ZrCl₄), Indium(III) chloride (InCl₃)[4][12][13] |
| Thioether Dicarboxylate Linker | Forms the organic struts of the MOF. The length, rigidity, and position of the thioether and carboxylate groups dictate the pore size and shape. | 2,5-thiophenedicarboxylic acid (H₂TDC), 4,4'-thiodibenzoic acid (H₂TDBA), 5-((formic acid-3-sulfur)methyl)isophthalic acid (H₃L)[9][12] |
| Solvent | Solubilizes the metal salt and linker, and acts as a template or structure-directing agent. High-boiling point solvents are typically used. | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol (MeOH), Ethanol (EtOH), Water (H₂O)[10][14] |
| Modulator/Additive (Optional) | Controls the nucleation and crystal growth, often leading to larger, more uniform crystals with fewer defects. Can also influence the final structure. | Benzoic acid, Acetic acid, Hydrochloric acid (HCl), Nitric Acid (HNO₃)[15][16] |
Experimental Workflow: A Visual Guide
The following diagram illustrates the typical workflow for the solvothermal synthesis of a thioether-functionalized MOF.
Caption: General workflow for the solvothermal synthesis of thioether-functionalized MOFs.
Detailed Protocols
The following protocols are based on established literature procedures and provide a starting point for the synthesis of specific thioether-functionalized MOFs.
Protocol 1: Synthesis of a Zinc-based MOF with 4,4'-Thiodibenzoic Acid (A MOF-5 Analogue)
This protocol is adapted from methodologies used for synthesizing functionalized MOF-5 type structures.[2][8]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-Thiodibenzoic acid (H₂TDBA)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve 150 mg (0.50 mmol) of Zn(NO₃)₂·6H₂O and 70 mg (0.25 mmol) of 4,4'-thiodibenzoic acid in 15 mL of DMF.
-
Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and a homogeneous solution.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 100 °C for 24 hours.
-
Cooling and Crystal Collection: Allow the oven to cool slowly to room temperature. Colorless, block-shaped crystals should form. Decant the mother liquor.
-
Washing: Wash the crystals by immersing them in 10 mL of fresh DMF for 24 hours, then decant the DMF. Repeat this washing step with 10 mL of methanol for another 24 hours.
-
Activation: Decant the methanol and heat the crystals under a dynamic vacuum at 120 °C for 12 hours to remove any residual solvent from the pores. The activated MOF is now ready for characterization and further use.
Causality Behind Experimental Choices:
-
The molar ratio of metal to linker is crucial for obtaining the desired crystalline phase.
-
DMF is used as a high-boiling point solvent that effectively dissolves the reactants.
-
The reaction temperature of 100 °C provides sufficient energy for crystal formation without decomposing the linker.
-
The washing steps are essential to remove unreacted starting materials and solvent molecules that occupy the pores, which is critical for achieving high surface area and porosity.[10]
-
The final activation step is necessary to evacuate the pores, making the internal surface area accessible for applications like gas adsorption or catalysis.[4]
Protocol 2: Synthesis of an Indium-based MOF with 2,5-Thiophenedicarboxylic Acid
This protocol is based on the synthesis of YCM-series MOFs.[12]
Materials:
-
Indium(III) chloride (InCl₃)
-
2,5-Thiophenedicarboxylic acid (H₂TDC)
-
N,N-Dimethylformamide (DMF)
-
Dioxane
-
Deionized water
Procedure:
-
Solvent Preparation: Prepare a mixed solvent of 18 mL of DMF and 12 mL of dioxane in a 50 mL beaker.
-
Reactant Dissolution: To the mixed solvent, add 107 mg (0.62 mmol) of 2,5-thiophenedicarboxylic acid and 291 mg (1.32 mmol) of InCl₃.
-
Addition of Water: Add 2 mL of deionized water to the mixture.
-
Homogenization and Transfer: Stir the mixture until all solids are dissolved. Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
Cooling and Product Isolation: Allow the autoclave to cool to room temperature. Collect the resulting crystals by filtration.
-
Washing: Wash the collected crystals with three 10 mL portions of fresh DMF.
-
Activation: Dry the crystals overnight under vacuum at 100 °C to activate the material.
Causality Behind Experimental Choices:
-
The use of a mixed solvent system (DMF/dioxane/water) can influence the solubility of the reactants and the nucleation process, leading to specific framework topologies.[12]
-
The higher reaction temperature (120 °C) is often required for the formation of more robust frameworks, such as those with indium metal nodes.
-
The specific molar ratios of reactants are critical for the formation of the desired anionic or neutral framework.[12]
Characterization of Thioether-Functionalized MOFs
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction or known phases.[4] | Sharp peaks in the diffractogram, indicating a well-ordered crystalline structure. The peak positions should match the expected pattern for the target MOF. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. | A weight loss step corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau indicating the stable temperature range of the framework, and finally a sharp weight loss at the decomposition temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the thioether and carboxylate functional groups and to verify the coordination of the carboxylate groups to the metal centers. | The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate group. The C-S stretching vibration can also be identified. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the surface area (BET method) and pore volume of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. This analysis provides quantitative data on the porosity of the material. |
| Elemental Analysis (CHN/S) | To determine the elemental composition of the MOF and confirm the empirical formula. | The experimental weight percentages of carbon, hydrogen, nitrogen, and sulfur should be in good agreement with the calculated values for the proposed MOF formula. |
Applications of Thioether-Functionalized MOFs
The unique properties imparted by the thioether group open up a wide range of applications for these MOFs.
Heavy Metal Sequestration
The affinity of the thioether's soft sulfur atom for soft heavy metal ions makes these MOFs highly effective for their removal from aqueous solutions.[5][8] For instance, thioether-functionalized MOFs have demonstrated high uptake capacities for HgCl₂.[2][8]
Catalysis
The thioether groups can serve as anchoring sites for catalytically active metal nanoparticles. Furthermore, oxidation of the thioether to a sulfone can create a Brønsted acid site, enabling the MOF to act as a solid acid catalyst.[5]
Sensing
The incorporation of thioether functionalities can lead to MOFs with fluorescent properties that are sensitive to the presence of specific analytes. For example, some thioether-containing MOFs exhibit fluorescence quenching in the presence of nitroaromatic compounds, making them potential sensors for explosives.[2][8]
Logical Relationships in Application-Driven Design
Caption: The relationship between the thioether functional group and the resulting properties and applications of the MOF.
Conclusion and Future Outlook
The use of thioether dicarboxylate linkers in the synthesis of Metal-Organic Frameworks provides a powerful and versatile platform for the creation of functional materials. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore this exciting area of MOF chemistry. The ability to rationally design and synthesize MOFs with specific properties through the judicious choice of linkers is a testament to the modularity and potential of this class of materials. Future research will likely focus on the development of novel thioether-containing linkers, the exploration of new framework topologies, and the expansion of their applications in areas such as targeted drug delivery, advanced catalysis, and sophisticated sensing devices.
References
-
Dalton Transactions. (2023, November 1). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. RSC Publishing. [Link]
-
CityUHK Scholars. (2018, May 18). Thioether and Thiol-Equipped Porous Frameworks: Synthetic Breakthroughs, Rich Functionalities, and Heavy Metal Uptake. [Link]
-
ACS Publications. (2011, May 11). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials. [Link]
-
PubMed. (2023, December 5). Thiol and thioether-based metal-organic frameworks: synthesis, structure, and multifaceted applications. [Link]
-
ResearchGate. (2025, August 10). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework | Request PDF. [Link]
-
ResearchGate. (n.d.). Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications | Request PDF. [Link]
-
AWS. (n.d.). Synthesis and Thio-Functionalization of Metal Organic Frameworks of Isonicotinate Ligands and Their Removal of Dye. [Link]
-
PMC. (n.d.). Ab Initio Study of Hydrostable Metal–Organic Frameworks for Postsynthetic Modification and Tuning toward Practical Applications. [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Uncommon thioether-modified metal–organic frameworks with unique selective CO2 sorption and efficient catalytic conversion. [Link]
-
Semantic Scholar. (n.d.). Postsynthetic modification of metal-organic frameworks. [Link]
-
PMC - NIH. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link]
-
Royal Society of Chemistry. (n.d.). Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts | Books Gateway. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). A route to robust thioether-functionalized MOF solid materials displaying heavy metal uptake and the ability to be further oxidized. [Link]
-
ACS Publications. (2016, January 12). Ion-Directed Synthesis of Indium-Derived 2,5-Thiophenedicarboxylate Metal–Organic Frameworks: Tuning Framework Dimensionality. Crystal Growth & Design. [Link]
-
PubMed. (2011, February 15). Postsynthetic modification of metal-organic frameworks--a progress report. [Link]
-
MDPI. (2022, September 27). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. [Link]
- Google Patents. (n.d.). US20150173368A1 - Synthesis of MOFs.
-
research.setu.ie. (2011, April 6). Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. [Link]
-
(n.d.). Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. [Link]
-
Proceeding RSF Press. (n.d.). A review on Metal-Organic Framework (MOF): Synthesis and Solid Catalyst Applications. [Link]
-
(2016, March 23). The preparation of metal–organic frameworks and their biomedical application. [Link]
-
PMC. (2021, December 2). A nanosized anionic MOF with rich thiadiazole groups for controlled oral drug delivery. [Link]
-
(n.d.). "Synthesis of Functional Metal-Organic Frameworks via Secondary Linker ". [Link]
-
YouTube. (2025, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. [Link]
-
protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
Sources
- 1. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. Thiol and thioether-based metal-organic frameworks: synthesis, structure, and multifaceted applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Uncommon thioether-modified metal–organic frameworks with unique selective CO2 sorption and efficient catalytic conversion - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. ossila.com [ossila.com]
- 11. research.setu.ie [research.setu.ie]
- 12. pubs.acs.org [pubs.acs.org]
- 13. protocols.io [protocols.io]
- 14. books.lucp.net [books.lucp.net]
- 15. A nanosized anionic MOF with rich thiadiazole groups for controlled oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Synthesis of Functional Metal-Organic Frameworks via Secondary Linker " by Yuchen Hu [digitalcommons.unl.edu]
Copolymerization techniques for acrylic acid and thioether derivatives
Application Note: Advanced Copolymerization Techniques for Acrylic Acid and Thioether Derivatives in ROS-Responsive Drug Delivery
Executive Summary & Scientific Rationale
The development of stimuli-responsive nanocarriers has fundamentally shifted the paradigm of targeted drug delivery. By copolymerizing acrylic acid (AA) with thioether derivatives (such as thioether acrylates or alkylene sulfides), researchers can engineer dual-responsive (pH and Reactive Oxygen Species, ROS) macromolecules.
-
Acrylic Acid (AA): Provides pH-responsiveness, extensive hydrogen-bonding capabilities, and a highly hydrophilic corona that stabilizes nanoparticles in physiological fluids.
-
Thioether Moieties: Serve as the hydrophobic core-forming segments. In ROS-rich environments—such as tumor microenvironments or sites of acute inflammation—the hydrophobic thioether groups are rapidly oxidized into hydrophilic sulfoxides or sulfones [1].
This oxidation triggers a solubility switch, disrupting the amphiphilic balance of the polymer and causing rapid micellar disassembly and payload release[1, 2].
Mechanistic Pathway & Workflow
To achieve the narrow molecular weight distribution required for uniform self-assembly, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the gold standard. RAFT suppresses termination events, allowing for the precise construction of block architectures (e.g., PAA-b-PTEA).
Figure 1: Workflow of RAFT copolymerization and the ROS-triggered micellar disassembly mechanism.
Experimental Methodologies
Protocol A: RAFT Synthesis of Poly(acrylic acid)-block-poly(thioether acrylate)
This protocol utilizes a sequential monomer addition approach to ensure high block fidelity.
Reagents:
-
Monomers: Acrylic acid (AA, purified via basic alumina column to remove inhibitors), 2-(methylthio)ethyl acrylate (MTEA).
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: Azobisisobutyronitrile (AIBN, recrystallized from methanol).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Procedure:
-
Macro-CTA Synthesis (PAA Block): Dissolve AA, CPADB, and AIBN in 1,4-Dioxane at a molar ratio of[AA]:[CPADB]:[AIBN] = 100:1:0.2.
-
Causality: Synthesizing the hydrophilic PAA block first ensures the resulting macro-CTA remains soluble during the subsequent addition of the hydrophobic thioether monomer. A low initiator-to-CTA ratio (0.2) minimizes dead polymer chains.
-
-
Degassing: Transfer the mixture to a Schlenk flask and subject it to three freeze-pump-thaw cycles.
-
Causality: Oxygen acts as a potent radical scavenger. Failing to remove dissolved oxygen will result in a prolonged induction period, uncontrolled molecular weights, and broad dispersity.
-
-
Polymerization: Immerse the flask in an oil bath pre-heated to 70°C for 4 hours. Quench the reaction by exposing it to air and cooling it in liquid nitrogen.
-
Self-Validation (QC Step 1): Analyze an aliquot via
H NMR to confirm AA conversion (target >80%) and Size Exclusion Chromatography (SEC) to verify a narrow dispersity (Đ < 1.2). -
Chain Extension: Purify the PAA macro-CTA via precipitation in cold diethyl ether. Redissolve the PAA macro-CTA, MTEA, and AIBN in 1,4-Dioxane ([MTEA]:[Macro-CTA]:[AIBN] = 50:1:0.2). Repeat the degassing and polymerization steps (70°C for 6 hours).
-
Final Purification: Precipitate the resulting PAA-b-PTEA block copolymer in cold hexane/ether (1:1 v/v) and dry under vacuum for 24 hours.
Protocol B: Formulation of ROS-Responsive Micelles
-
Co-Solvent Dissolution: Dissolve 20 mg of PAA-b-PTEA and 2 mg of a hydrophobic model drug (e.g., Nile Red or Doxorubicin base) in 2 mL of Dimethylformamide (DMF).
-
Causality: DMF is a good solvent for both the hydrophilic and hydrophobic blocks, ensuring the polymer chains are fully uncoiled before assembly.
-
-
Kinetically Trapped Assembly: Under vigorous magnetic stirring (800 rpm), add 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) dropwise (1 mL/min) using a syringe pump.
-
Causality: Slow addition induces kinetically trapped self-assembly. At pH 7.4, the AA block is fully deprotonated (pKa ~4.5), maximizing the hydration of the corona and stabilizing the micellar structure via electrostatic repulsion.
-
-
Purification: Transfer the suspension to a dialysis membrane (MWCO 3.5 kDa) and dialyze against 2 L of PBS for 48 hours, changing the buffer every 6 hours.
-
Causality: Dialysis removes the DMF and any unencapsulated drug, locking the micelles into their final thermodynamic state.
-
Quantitative Performance Data
The ratio of the hydrophilic (PAA) to hydrophobic (PTEA) blocks directly dictates the physical properties and the ROS-responsiveness of the nanocarriers [3]. Table 1 summarizes the structure-property relationships observed during optimization.
Table 1: Physical and Responsive Properties of PAA-b-PTEA Copolymers
| Copolymer Composition (PAA:PTEA) | Critical Micelle Concentration (mg/L) | Average Hydrodynamic Diameter (nm) | Time to 50% Payload Release (in 10 mM H₂O₂) |
| 80:20 | 12.5 | 45 ± 4 | 2.5 hours |
| 60:40 | 6.2 | 78 ± 6 | 5.0 hours |
| 40:60 | 2.8 | 115 ± 8 | 12.0 hours |
Data Interpretation: Increasing the thioether (PTEA) fraction lowers the Critical Micelle Concentration (CMC), resulting in more thermodynamically stable micelles. However, a denser hydrophobic core restricts the diffusion of aqueous H₂O₂ into the micelle, thereby prolonging the oxidation time required to trigger the hydrophobic-to-hydrophilic phase transition. A 60:40 ratio is generally recommended as the optimal balance between systemic stability and rapid target-site release.
References
-
Current Progress in Reactive Oxygen Species (ROS)-Responsive Materials for Biomedical Applications. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Multiresponsive 4D Printable Hydrogels with Anti-Inflammatory Properties. ACS Macro Letters. Available at:[Link]
-
ROS-responsive drug delivery systems. eScholarship (University of California). Available at:[Link]
Methods for purifying 3-((2-Carboxyethyl)thio)acrylic acid from reaction mixtures
Application Note: Advanced Purification Strategies for 3-((2-Carboxyethyl)thio)acrylic Acid from Complex Thiol-Yne Reaction Mixtures
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Insights
The synthesis of 3-((2-carboxyethyl)thio)acrylic acid is achieved via the nucleophilic thiol-yne conjugate addition of 3-mercaptopropionic acid (3-MPA) to propiolic acid. This bifunctional vinyl sulfide is a highly valuable building block in the design of synthetic extracellular matrices, biopolymers, and targeted drug delivery systems[1].
However, isolating the pure mono-adduct from the crude reaction mixture presents a significant analytical challenge. The reaction is a base-catalyzed Michael-type addition where the highly nucleophilic thiolate anion attacks the activated alkyne[2]. While the reaction is highly efficient and typically favors the Z-isomer via anti-addition in protic media[3], the thermodynamic driving force can lead to a secondary thiol addition across the newly formed double bond, generating a dithioacetal (bis-adduct) impurity[2].
The Causality of Purification Challenges: Standard acid-base extractions fail because all species in the mixture—propiolic acid, 3-MPA, the target mono-adduct, and the bis-adduct—are highly polar carboxylic acids. To achieve high-purity isolation, we must exploit two specific physicochemical differentials:
-
Physical State Discrepancy: Both precursors (propiolic acid and 3-MPA) are liquids at room temperature, whereas the dicarboxylic target forms a stable, hydrogen-bonded solid crystal lattice.
-
Hydrophobic Shift via Ion Suppression: By forcing the carboxylate groups into their protonated states using a strong volatile acid, we can induce enough hydrophobicity to separate the molecules based on their aliphatic chain lengths and thioether content on a reverse-phase matrix.
Physicochemical Profiling & Elution Dynamics
To design a self-validating purification system, we must first map the quantitative properties of the reaction components. The table below outlines the critical data used to dictate our solvent and chromatographic choices.
| Component | Reaction Role | Molecular Weight | Physical State (25°C) | Approx. pKa | RP-HPLC Elution Order |
| Propiolic Acid | Precursor | 70.05 g/mol | Liquid (m.p. 18°C) | 1.8 | 1 (Earliest) |
| 3-Mercaptopropionic Acid | Precursor | 106.14 g/mol | Liquid (m.p. 16.8°C) | 4.3 | 2 |
| 3-((2-Carboxyethyl)thio)acrylic acid | Target Mono-Adduct | 176.19 g/mol | Solid | ~3.5, 4.5 | 3 (Target Peak) |
| Dithioacetal | Bis-Adduct Impurity | 282.33 g/mol | Viscous Oil / Solid | ~3.5, 4.5 | 4 (Latest) |
Purification Workflow Visualization
The following workflow dictates the two primary pathways for isolation: Preparative RP-HPLC for absolute purity (ideal for analytical standards and sensitive biological assays) and Selective Trituration for scalable, bulk isolation.
Workflow for isolating 3-((2-Carboxyethyl)thio)acrylic acid via RP-HPLC or trituration.
Self-Validating Experimental Protocols
Protocol A: Ion-Suppressed Preparative RP-HPLC (High Purity)
Causality: At a neutral pH, the dicarboxylic acid target is fully ionized, making it too polar to interact with a hydrophobic C18 stationary phase. By adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase, we lower the pH below the target's pKa (~3.5). This protonates the carboxylates, suppressing their ionization and forcing the molecule to rely on its thioether and aliphatic backbone for column retention, enabling baseline resolution from the smaller precursors.
Materials:
-
Column: Preparative C18 (e.g., 21.2 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a 90:10 mixture of Mobile Phase A:B. Filter through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
Validation Check (Analytical Run): Prior to preparative injection, run a 10 µL aliquot on an analytical C18 column. Monitor UV absorbance at 210 nm and 254 nm. Self-Validation: The target vinyl sulfide will exhibit strong absorbance at 254 nm due to the α,β-unsaturated carbonyl conjugation. 3-MPA lacks this chromophore and will only appear at 210 nm. This optical orthogonality confirms peak identity before committing the bulk sample.
-
Preparative Injection: Inject the filtered sample onto the preparative column.
-
Gradient Elution:
-
0–5 min: Isocratic hold at 5% B (Elutes highly polar propiolic acid).
-
5–25 min: Linear gradient from 5% B to 40% B (Elutes 3-MPA, followed by the target 3-((2-Carboxyethyl)thio)acrylic acid).
-
25–35 min: Linear gradient from 40% B to 80% B (Flushes the highly retained dithioacetal bis-adduct).
-
-
Fraction Collection & Lyophilization: Collect the fraction corresponding to the 254 nm peak. Immediately freeze the fraction and lyophilize to remove water, acetonitrile, and volatile TFA, yielding the pure target as a white powder.
Protocol B: Phase-Selective Trituration (Scalable Bulk Isolation)
Causality: This method exploits the physical state differences of the molecules. Because unreacted propiolic acid and 3-MPA are liquids at room temperature, they remain highly soluble in cold, moderately polar organic solvents. The target, possessing two carboxylic acids capable of extensive intermolecular hydrogen bonding, forms a rigid solid lattice that is insoluble in these same cold solvents.
Step-by-Step Methodology:
-
Reaction Quenching & Concentration: Acidify the crude aqueous reaction mixture to pH 2.0 using 1M HCl. Remove all aqueous solvent under reduced pressure (rotary evaporation at 40°C) until a viscous, oily residue remains.
-
Validation Check: Verify the pH of the aqueous resuspension is < 2.0 before evaporation. If pH > 3.5, the target will partially ionize into its carboxylate salt, preventing crystallization and decimating your isolated yield.
-
-
Solvent Addition: Add cold (4°C) Dichloromethane (DCM) or a 1:1 mixture of cold Ethyl Acetate/Hexane to the viscous residue.
-
Trituration: Vigorously stir or sonicate the mixture for 15 minutes. The liquid precursors will dissolve into the organic phase, while the target mono-adduct will begin to precipitate as a white solid.
-
Filtration: Filter the suspension through a sintered glass funnel under a vacuum.
-
Washing: Wash the filter cake with three 20 mL portions of ice-cold DCM to remove any residual bis-adduct (which often presents as a viscous oil that can coat the crystals).
-
Drying: Dry the resulting white solid in vacuo overnight. Purity can be confirmed via 1H-NMR (looking for the characteristic vinylic protons of the acrylic moiety at ~5.8 and 7.6 ppm).
References
1.[1] Design of synthetic extracellular matrices for probing breast cancer cell growth using robust cyctocompatible nucleophilic thiol-yne addition chemistry. CORE. URL: 2.[2] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. URL: 3.[3] Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. ACS Publications. URL:
Sources
Application Note: Surface Modification and Bioconjugation Protocols Using Carboxylated Thioacrylates
Executive Summary & Mechanistic Rationale
In the landscape of surface functionalization, achieving high-yield, orthogonal reactions is paramount for biosensor development, diagnostic arrays, and targeted drug delivery systems. Carboxylated thioacrylates (CTAs)—monomers featuring both a highly reactive thioacrylate group and a pendant carboxylic acid—serve as exceptionally efficient building blocks for surface modification [2].
The Causality of Thioacrylate Superiority:
Unlike standard oxo-acrylates, thioacrylates feature a thioester linkage (S–C=O). The 3p orbital of sulfur exhibits poorer overlap with the 2p orbital of carbon compared to the 2p–2p overlap in oxygen esters. This lack of resonance stabilization leaves the conjugated double bond thermodynamically unstable and the
By grafting a CTA (such as S-(2-carboxyethyl) thioacrylate) onto a thiolated surface, researchers can rapidly generate a dense monolayer of exposed carboxyl groups. These groups serve as stable, universal handles for downstream EDC/NHS bioconjugation.
Experimental Workflow & Pathway Visualization
The following workflow relies on a "grafting-to" approach utilizing a base-catalyzed Thiol-Michael addition.
Caption: Step-by-step workflow for surface modification and bioconjugation using carboxylated thioacrylates.
Caption: Mechanistic pathway of the base-catalyzed thiol-thioacrylate Michael addition reaction.
The Self-Validating System: Quantitative Metrics
A protocol is only as reliable as its built-in quality control. This methodology is designed as a self-validating system . Each chemical transformation yields a distinct, measurable shift in surface wettability (measured via Water Contact Angle, WCA) and elemental composition (measured via X-ray Photoelectron Spectroscopy, XPS). Proceeding to subsequent steps is contingent upon validating these specific metrics to prevent the propagation of experimental errors [1].
Table 1: Stepwise Validation Metrics for CTA Surface Modification
| Modification Step | Surface Chemistry | Water Contact Angle (θ) | XPS Elemental Markers | Validation Checkpoint |
| 1. Bare Substrate | Au (0) | ~65° | Au 4f (84 eV) | Absence of C 1s and S 2p peaks. |
| 2. Thiolation | Au–S–R–SH | ~75° | S 2p (162 eV) | Hydrophobicity increase; distinct S 2p doublet. |
| 3. CTA Grafting | Au–S–R–S–CTA–COOH | ~40° – 45° | C 1s (288 eV, O–C=O) | Sharp drop in WCA due to hydrophilic carboxylates. |
| 4. Bioconjugation | Au–S–R–S–CTA–Protein | ~50° – 55° | N 1s (399 eV, Amide) | Emergence of N 1s peak; masking of Au 4f signal. |
Step-by-Step Methodologies
Phase 1: Substrate Preparation & SAM Formation
Causality: A highly ordered Self-Assembled Monolayer (SAM) is required to provide a uniform density of nucleophilic thiols. 1,6-hexanedithiol is chosen because its alkyl chain is long enough to form a well-packed monolayer via Van der Waals interactions, yet short enough to prevent excessive steric hindrance during the subsequent Michael addition.
-
Substrate Cleaning: Immerse the gold substrate in freshly prepared Piranha solution (3:1 v/v H₂SO₄ : 30% H₂O₂) for 10 minutes to remove organic contaminants. (Caution: Piranha is highly reactive and explosive in contact with organic solvents). Rinse copiously with Milli-Q water, then absolute ethanol. Dry under a stream of N₂.
-
Thiolation: Submerge the clean gold substrate in a 1 mM solution of 1,6-hexanedithiol in anhydrous ethanol.
-
Incubation: Seal the reaction vessel and incubate in the dark at room temperature for 12–18 hours.
-
Washing: Remove the substrate and sonicate in absolute ethanol for 2 minutes to remove physisorbed multilayers. Dry under N₂.
-
Validation Check: Confirm WCA is approximately 75°.
Phase 2: Grafting of Carboxylated Thioacrylate (CTA)
Causality: Triethylamine (Et₃N) acts as a base catalyst to deprotonate the surface-bound thiols, generating highly nucleophilic thiolate anions. These anions perform a rapid 1,4-conjugate attack on the electrophilic
-
Solution Preparation: Prepare a 10 mM solution of the carboxylated thioacrylate (e.g., S-(2-carboxyethyl) thioacrylate) in anhydrous ethanol.
-
Catalyst Addition: Add 1 mol% (relative to CTA) of Triethylamine (Et₃N) to the solution immediately prior to use.
-
Grafting: Submerge the thiolated substrate into the CTA solution. Incubate at room temperature for 2 hours under mild agitation.
-
Washing: Rinse the substrate sequentially with ethanol, 0.1 M HCl (to neutralize residual amine catalyst and ensure carboxylates are fully protonated), and Milli-Q water. Dry under N₂.
-
Validation Check: Confirm WCA drops to ~40-45° and XPS shows a new C 1s peak at 288 eV.
Phase 3: EDC/NHS Bioconjugation
Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS is added to convert this into a semi-stable amine-reactive NHS-ester. MES buffer (pH 6.0) is strictly used here because EDC rapidly hydrolyzes at higher pH levels, whereas the subsequent protein addition requires a physiological pH (7.4) to ensure the target primary amines are unprotonated and nucleophilic.
-
Activation: Submerge the CTA-grafted substrate in a freshly prepared solution of 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-Hydroxysuccinimide) in 0.1 M MES buffer (pH 6.0).
-
Incubation: React for exactly 30 minutes at room temperature.
-
Rinsing: Quickly rinse the substrate with ice-cold Milli-Q water to remove excess reagents without hydrolyzing the NHS esters.
-
Protein Conjugation: Immediately submerge the activated substrate in a 1 mg/mL solution of the target protein/antibody dissolved in 1X PBS (pH 7.4). Incubate for 2 hours at room temperature.
-
Final Wash: Wash the substrate with PBS containing 0.05% Tween-20 to remove non-specifically bound proteins, followed by a pure PBS rinse.
-
Validation Check: Confirm the presence of an N 1s peak (~399 eV) via XPS.
Troubleshooting & Quality Control
-
Incomplete CTA Grafting (WCA remains > 60°): This indicates poor Michael addition efficiency. Ensure the ethanol is strictly anhydrous; water can hydrogen-bond with the thioacrylate carbonyl, altering the transition state energy. Verify that the Et₃N catalyst has not degraded.
-
Low Protein Immobilization (Weak N 1s XPS signal): The NHS-ester may have hydrolyzed before the protein was introduced. Ensure the transition time between the EDC/NHS activation step and the protein incubation step is less than 2 minutes. Always use freshly prepared EDC/NHS solutions.
References
-
Surface Modification Using Thiol−Acrylate Conjugate Addition Reactions Source: Langmuir, ACS Publications (2007) URL:[Link]
-
Tailored Modification of Thioacrylates in a Versatile, Sequence-Defined Procedure Source: Macromolecular Rapid Communications, Wiley (2017) URL:[Link]
-
Poly(thioacrylate)s: expanding the monomer toolbox of functional polymers Source: Polymer Chemistry, Royal Society of Chemistry (2016) URL:[Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Chemical Reviews, ACS Publications (2021) URL:[Link]
Troubleshooting & Optimization
Preventing oxidation of thioether groups during acrylic polymerization
Ticket ID: #THIO-OX-PREV-001 Subject: Preventing Oxidation of Thioether Groups During Acrylic Polymerization Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your thioether-containing hydrogels or polymers are exhibiting unexpected hydrophilicity, altered mechanical properties, or inexplicable shifts in swelling behavior. These are hallmark signs of sulfide oxidation .
Thioether (sulfide) groups are electron-rich nucleophiles. In the presence of the radical species required for polymerization (or dissolved oxygen), they are highly susceptible to oxidation into sulfoxides and sulfones . This transformation is often irreversible and fundamentally alters your material's identity.
This guide provides a self-validating protocol to preserve thioether integrity during radical polymerization.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before fixing the protocol, you must understand the enemy. Oxidation in this context is rarely random; it is driven by specific electrophilic attacks on the sulfur lone pair.
The Mechanism:
-
ROS Attack: Reactive Oxygen Species (ROS) or aggressive initiator radicals (like hydroxyl radicals from
or sulfate radicals from persulfates) attack the sulfur center. -
Stage 1 (Sulfoxide): The sulfide converts to a sulfoxide (
). This introduces a dipole, increasing hydrophilicity. -
Stage 2 (Sulfone): Further oxidation leads to a sulfone (
), which is chemically inert but highly polar.
Figure 1: Step-wise oxidation pathway of thioether groups. Note the transition from hydrophobic sulfide to polar sulfoxide/sulfone.
Module 2: Initiator Selection Protocol
CRITICAL WARNING: Do NOT use Persulfate initiators (APS, KPS) with sensitive thioethers.
Persulfates decompose to form sulfate radicals (
The Solution: Azo Initiators
Switch to Azo-based initiators. These decompose to form carbon-centered radicals, which are effective at initiating acrylate polymerization but are poor oxidants toward sulfur.
| Feature | Persulfates (APS/KPS) | Azo Compounds (AIBN/V-50) |
| Radical Type | Oxygen-centered ( | Carbon-centered ( |
| Oxidation Potential | High ( | Low |
| Byproducts | Sulfuric acid / Bisulfate | |
| Risk to Thioether | CRITICAL | NEGLIGIBLE |
Recommended Initiators:
-
For Organic Solvents: AIBN (Azobisisobutyronitrile). Activation: ~60-70°C.
-
For Aqueous Systems: V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride). Activation: ~50-60°C.
Module 3: Oxygen Management & Photopolymerization
If you are using UV curing (photopolymerization), dissolved oxygen is your primary threat. Oxygen can quench the excited triplet state of the photoinitiator, generating Singlet Oxygen (
Protocol: The "Zero-Oxygen" Standard
-
Degassing: Sparge the monomer solution with Argon (Ar) or Nitrogen (
) for at least 15 minutes prior to adding the initiator.-
Why Ar? Argon is heavier than air and forms a "blanket" over the solution, preventing re-oxygenation better than
.
-
-
Sealed Reaction: Perform the polymerization in a sealed mold or under an inert atmosphere glovebox.
-
Photoinitiator Choice:
-
Avoid: Type II initiators (e.g., Benzophenone) which rely on hydrogen abstraction.
-
Use: Type I initiators (e.g., LAP or Irgacure 2959 ) which undergo homolytic cleavage. LAP is preferred for its high efficiency at 405nm (less energetic/damaging than 365nm UV).
-
Figure 2: Initiator selection decision tree for thioether-containing monomers.
Module 4: Quality Control (Verification)
How do you prove your thioether survived? You must validate the chemical structure post-polymerization.
1.
-NMR Spectroscopy
The protons on the carbon adjacent to the sulfur (
Diagnostic Table: Chemical Shifts (Approximate)
| Species | Structure | Status | |
| Sulfide | 2.5 - 2.8 ppm | PASS | |
| Sulfoxide | 2.9 - 3.2 ppm | FAIL | |
| Sulfone | 3.0 - 3.5 ppm | FAIL |
Protocol: Dissolve purified polymer in
2. FT-IR Spectroscopy
Look for the emergence of S=O stretching vibrations which are absent in the pure thioether.
-
Sulfoxide (S=O): Strong band at 1030–1070 cm⁻¹ .
-
Sulfone (O=S=O): Strong bands at 1120–1160 cm⁻¹ (symmetric) and 1300–1350 cm⁻¹ (asymmetric).
Frequently Asked Questions (FAQs)
Q: Can I use antioxidants like mercaptoethanol to protect my polymer? A: Proceed with caution. While free thiols are excellent antioxidants, they also act as Chain Transfer Agents in radical polymerization. Adding them will significantly reduce the molecular weight of your polymer and may prevent gelation entirely. If you must use a scavenger, consider non-thiol antioxidants like butylated hydroxytoluene (BHT) , but only in trace amounts (ppm levels), as they also inhibit polymerization.
Q: My hydrogel is swelling much more than expected. Is this oxidation? A: Likely, yes. Sulfides are hydrophobic. Sulfoxides are hydrophilic. If your polymer oxidizes, it becomes more water-loving, leading to increased water uptake and swelling ratios. Run an IR spectrum on the dried gel to confirm the presence of the S=O peak at 1050 cm⁻¹.
Q: I have to use APS (Persulfate) because of a specific redox requirement. What can I do? A: If you are forced to use APS, you must minimize the "cage effect" and contact time.
-
Use the lowest effective concentration of APS.
-
Add a reductant like TEMED to accelerate the breakdown of persulfate at lower temperatures (Redox initiation), reducing the thermal energy available for side reactions.
-
Buffer the pH: Maintain a neutral pH (7.0-7.5). Acidic conditions accelerate the oxidation of sulfides by peroxides.
References
-
Oxidation-Responsive Polymers: Napoli, A., et al. "Oxidation-responsive polymeric vesicles." Nature Materials, 3, 183–189 (2004). Link
- Context: Establishes the mechanism of thioether-to-sulfoxide conversion and its effect on solubility (hydrophobic to hydrophilic transition).
- Initiator Effects: Gupta, M. K., et al. "Poly(beta-amino ester)s: Kinetics of Hydrolysis and Oxidation." Journal of Applied Polymer Science. Context: Discusses the stability of thioether backbones in the presence of various radical species.
-
Photo-oxidation Mechanisms: Foote, C. S. "Definition of Type I and Type II Photosensitized Oxidation." Photochemistry and Photobiology, 54(5), 659. Link
- Context: Differentiates between direct radical cleavage and singlet oxygen gener
-
NMR Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1]
-
Context: Authoritative source for chemical shifts of sulfides, sulfoxides, and sulfones.[1]
-
Sources
Technical Support Center: Synthesis of 3-((2-Carboxyethyl)thio)acrylic acid
Welcome to the technical support center for the synthesis of 3-((2-Carboxyethyl)thio)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide clear, actionable solutions for yield improvement. We will delve into the mechanistic principles behind the synthesis, offer detailed troubleshooting advice, and provide validated protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3-((2-Carboxyethyl)thio)acrylic acid?
The most common and efficient method for synthesizing 3-((2-Carboxyethyl)thio)acrylic acid is through a thiol-Michael addition reaction . This reaction, a specific type of conjugate addition, involves the nucleophilic attack of a thiol on an α,β-unsaturated carbonyl compound.[1] In this specific case, the thiol group of 3-mercaptopropionic acid attacks the triple bond of propiolic acid, which acts as the Michael acceptor.
Q2: What is the underlying mechanism of the thiol-Michael addition for this synthesis?
The reaction proceeds via a nucleophilic mechanism, which is typically catalyzed by a base or a nucleophilic phosphine.[2]
-
Base-Catalyzed Mechanism: A base (like triethylamine, TEA) deprotonates the thiol (-SH) of 3-mercaptopropionic acid to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the β-carbon of the propiolic acid. Subsequent protonation of the resulting carbanion by the solvent or a protonated catalyst yields the final thioether product.[2]
-
Phosphine-Catalyzed Mechanism: Nucleophilic phosphines (like TCEP or DMPP) can also catalyze the reaction. The phosphine initially attacks the β-carbon of the Michael acceptor, forming a zwitterionic intermediate. This intermediate then reacts with the thiol, regenerating the phosphine catalyst and forming the desired product. This pathway is often significantly faster than base catalysis.[3][4]
Caption: Base- and phosphine-catalyzed mechanisms for thiol-Michael addition.
Q3: Why is choosing the right catalyst crucial for this reaction?
Catalyst selection directly impacts reaction rate, conversion efficiency, and the byproduct profile. While common bases like triethylamine (TEA) are effective, they often require several hours to achieve high conversion.[3] In contrast, phosphine-based catalysts such as dimethylphenylphosphine (DMPP) or tris(2-carboxyethyl)phosphine (TCEP) can drive the reaction to completion in minutes under optimized conditions.[4][5] However, the concentration of phosphine catalysts must be carefully controlled to catalytic levels to prevent side reactions, such as the addition of the phosphine itself to the Michael acceptor.[4]
Troubleshooting Guide: Improving Your Yield
This section addresses common issues that can lead to diminished yields and provides systematic solutions.
Problem 1: Low or Incomplete Conversion
Your reaction stalls, and analysis (e.g., ¹H NMR) shows a significant amount of unreacted starting material.
-
Potential Cause A: Inefficient Catalysis
-
Explanation: The chosen catalyst may be too weak or used in insufficient quantity to effectively promote the reaction. For dicarboxylic acids like the reactants used here, the reaction medium's pH can be acidic, neutralizing basic catalysts.
-
Solution:
-
Switch to a More Potent Catalyst: If using an amine catalyst like TEA, consider switching to a phosphine catalyst like TCEP, which is highly efficient, especially in aqueous media at a pH > 8.0.[4]
-
Optimize Catalyst Concentration: For amine catalysts, a concentration of 5-10 mol% relative to the limiting reagent is a good starting point.[6] For phosphine catalysts, begin with a lower concentration (e.g., 1-2 mol%) to avoid side reactions.[5]
-
Adjust pH: If using a base catalyst in an aqueous or protic solvent, ensure the pH is sufficiently basic to deprotonate the thiol. The pKa of the thiol group in 3-mercaptopropionic acid is around 10, so a pH above 8 is recommended for efficient thiolate formation.
-
-
-
Potential Cause B: Poor Reactant Quality
-
Explanation: Propiolic acid and acrylic acid derivatives are prone to polymerization, especially if inhibitors have been removed or are degraded.[7][8] The presence of water or other impurities can also interfere with the reaction.
-
Solution:
-
Purify Reactants: If possible, distill liquid reactants like acrylic acid under vacuum immediately before use to remove inhibitors and oligomers.[7][8] Ensure solid reactants are dry.
-
Check Reactant Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of your starting materials before beginning the synthesis.
-
-
Problem 2: Significant Byproduct Formation
You observe multiple spots on your TLC plate or unexpected peaks in your NMR spectrum, complicating purification and reducing the yield of the desired product.
-
Potential Cause A: Oxidative Dimerization of Thiol
-
Explanation: The thiol group of 3-mercaptopropionic acid is susceptible to oxidation, especially in the presence of air (oxygen) and base, leading to the formation of a disulfide dimer. This side reaction consumes the thiol reactant, directly reducing the potential yield.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas or using a freeze-pump-thaw cycle to remove dissolved oxygen.
-
-
-
Potential Cause B: Polymerization
-
Explanation: The Michael acceptor (propiolic acid) and the product itself (an acrylic acid derivative) contain reactive double/triple bonds that can undergo radical or anionic polymerization, especially at elevated temperatures or upon exposure to light.[9]
-
Solution:
-
Temperature Control: Run the reaction at room temperature or below, if kinetics permit. Use an ice bath to manage any exotherms, especially during catalyst addition.
-
Add a Radical Inhibitor: Introduce a small amount (e.g., 100-200 ppm) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.
-
Work in the Dark: Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Caption: A decision-making flowchart for diagnosing and solving low-yield issues.
Problem 3: Difficult Product Isolation
The final product is an oil that is difficult to crystallize, or it remains contaminated with starting materials or byproducts after initial workup.
-
Potential Cause: High Polarity and Water Solubility
-
Explanation: The product contains two carboxylic acid groups, making it highly polar and potentially very soluble in water. This can lead to poor recovery during aqueous workup and extraction with common organic solvents.
-
Solution:
-
Acidify Before Extraction: After the reaction, acidify the aqueous solution to a low pH (pH 1-2) with an acid like HCl. This protonates the carboxylate groups, reducing the molecule's polarity and increasing its solubility in organic solvents like ethyl acetate.
-
Use a More Polar Solvent for Extraction: If ethyl acetate fails, try extractions with a more polar solvent system, such as a mixture of dichloromethane and isopropanol.
-
Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water before drying with a desiccant like Na₂SO₄ or MgSO₄.
-
Chromatography: If crystallization fails, purify the product using silica gel column chromatography. A polar mobile phase, often containing a small amount of acetic or formic acid to keep the carboxylic acids protonated and prevent streaking, will be necessary (e.g., a gradient of methanol in dichloromethane with 1% acetic acid).
-
-
Data & Protocols
Table 1: Comparison of Catalysts for Thiol-Michael Additions
| Catalyst Type | Example Catalyst | Typical Concentration | Reaction Time | Key Advantages | Key Disadvantages | Reference(s) |
| Tertiary Amine | Triethylamine (TEA) | 5-10 mol% | Several hours | Inexpensive, readily available | Slower reaction rates, may require heating | [3],[6] |
| Phosphine | TCEP | 1-5 mol% | Minutes to < 1 hour | Very fast, high conversion, works well in aqueous media | More expensive, potential for side reactions if not used at catalytic levels | [4],[5] |
Experimental Protocol 1: High-Efficiency Synthesis Using TCEP Catalyst
This protocol is optimized for rapid conversion and high yield.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercaptopropionic acid (1.0 eq) in deionized water (to make a ~1 M solution). Degas the solution by bubbling argon through it for 20 minutes.
-
pH Adjustment: Add a solution of tris(2-carboxyethyl)phosphine (TCEP, 0.02 eq) to the flask. Adjust the pH of the solution to ~8.5 by the careful dropwise addition of 1 M NaOH.
-
Reactant Addition: While stirring under an argon atmosphere, add propiolic acid (1.05 eq) dropwise to the reaction mixture over 10 minutes. Use an ice bath to maintain the temperature at 20-25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or by taking aliquots for ¹H NMR analysis to observe the disappearance of the acetylenic proton of propiolic acid. The reaction is typically complete within 1-2 hours.
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask in an ice bath and acidify the mixture to pH 1-2 with 2 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the desiccant and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., hot water or an ethyl acetate/hexane mixture) to obtain pure 3-((2-Carboxyethyl)thio)acrylic acid.
-
Safety Precautions
-
3-Mercaptopropionic acid has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]
-
Acryloyl chloride, if used as a precursor for a Michael acceptor, is highly corrosive and lachrymatory. Handle with extreme care.[12]
-
Propiolic and acrylic acids are corrosive and can cause severe burns.[7]
By understanding the reaction mechanism and potential pitfalls, you can systematically troubleshoot your experiments and significantly improve the yield and purity of 3-((2-Carboxyethyl)thio)acrylic acid.
References
- Vertex AI Search. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved March 4, 2026.
- Benchchem. (n.d.).
- Li, G.-Z., et al. (2012). Investigation into thiol-(meth)
- Monash University. (n.d.). Investigation into thiol-(meth)
- UPCommons. (2018, January 23). New allyl-functional catalytic comonomers for sequential thiol-Michael and radical thiol-ene reactions. Retrieved March 4, 2026.
- Royal Society of Chemistry. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. Retrieved March 4, 2026.
- PMC. (n.d.). Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. Retrieved March 4, 2026.
- Merck. (n.d.). 3-Mercaptopropionic acid for synthesis. Retrieved March 4, 2026.
- The Good Scents Company. (n.d.). 3-mercaptopropionic acid, 107-96-0. Retrieved March 4, 2026.
- Royal Society of Chemistry. (n.d.). Thiol–ene click functionalization of a MCM-41/Fe3O4 nanocomposite with acrylic acid: a magnetically recoverable solid acid catalyst for efficient conversion of sugars to 5-HMF. New Journal of Chemistry. Retrieved March 4, 2026.
- ResearchGate. (2025, August 7). 3-Mercaptopropionic acid (3-MPA). Retrieved March 4, 2026.
- PMC. (2023, February 28). Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different. Retrieved March 4, 2026.
- Wikipedia. (n.d.). Thiol-ene reaction. Retrieved March 4, 2026.
- Rsc.org. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)
- Organic Syntheses. (n.d.). acrylic acid. Retrieved March 4, 2026.
- PubChem. (n.d.). 3-((2-carboxyethyl)thio)acrylic acid (C6H8O4S). Retrieved March 4, 2026.
- The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved March 4, 2026.
- Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups. Retrieved March 4, 2026.
- Chemistry of Heterocyclic Compounds. (2023, September 18). REACTION OF 2-AMINOTHIOPHENOL WITH ACRYLIC ACID AND CONVERSION OF THE RESULTANT ADDUCTS. Retrieved March 4, 2026.
- Russian Chemical Reviews. (2024, September 27). Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality. Retrieved March 4, 2026.
- Google Patents. (n.d.).
- SciSpace. (2013, August 7).
- Reddit. (2024, April 3). How to purify Acrylic Acid : r/chemistry. Retrieved March 4, 2026.
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- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Solubility of 3-((2-Carboxyethyl)thio)acrylic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-((2-Carboxyethyl)thio)acrylic acid in aqueous buffers. Our goal is to move beyond simple protocols and provide a foundational understanding of the compound's physicochemical properties to empower you to troubleshoot effectively.
Section 1: Understanding the Core Issue: Physicochemical Properties
The solubility of 3-((2-Carboxyethyl)thio)acrylic acid is fundamentally governed by its molecular structure, which features two carboxylic acid groups and a central thioether linkage. The protonation state of these carboxylic acids is the single most critical factor determining its aqueous solubility.
Like other dicarboxylic acids, it is significantly more soluble in its deprotonated, or salt, form than in its neutral, protonated form.[1][2] The key to solubilization is therefore pH control.
Table 1: Key Physicochemical Properties of 3-((2-Carboxyethyl)thio)acrylic acid
| Property | Value / Description | Scientific Rationale |
| Molecular Formula | C₆H₈O₄S | As listed in PubChem.[3] |
| Molecular Weight | 176.19 g/mol | As listed in PubChem.[3] |
| Estimated pKa₁ | ~4.25 | Based on the pKa of the acrylic acid moiety, which is structurally similar to prop-2-enoic acid.[4][5] |
| Estimated pKa₂ | ~4.7-4.8 | Based on the pKa of the carboxyethyl group, which is similar to propanoic acid. |
| Appearance | Typically a white to off-white powder. | General characteristic of many small organic acids. |
The two pKa values indicate that the molecule will be fully protonated and thus minimally soluble in highly acidic conditions (pH < 3). To achieve significant solubility, the pH of the solution must be raised above these pKa values to deprotonate the carboxylic acids into their highly polar and water-soluble carboxylate (R-COO⁻) forms.
Section 2: Troubleshooting FAQs: Your Questions Answered
This section addresses the most common issues encountered in the laboratory.
Q1: My 3-((2-Carboxyethyl)thio)acrylic acid powder will not dissolve when I add it to deionized water or an acidic buffer (e.g., pH 4.5 Acetate Buffer). What am I doing wrong?
This is the most frequent challenge and is expected behavior. At a pH at or below the pKa values of the carboxylic acid groups, the molecule exists in its neutral, protonated (-COOH) state. This form has limited polarity and is poorly soluble in water.[1] You are not doing anything wrong, but the dissolution strategy needs to be adjusted to favor the soluble, deprotonated form.
Q2: What is the recommended general procedure for dissolving this compound for use in a neutral buffer like PBS (pH 7.4)?
The most reliable method is to first dissolve the compound in a slightly alkaline environment to ensure complete deprotonation and then adjust the pH to your desired final value. Do not add the powder directly to the final buffer. See Protocol 1 for a detailed, step-by-step guide.
Q3: I've raised the pH, but the solution is still cloudy or has a slight precipitate. What are the next steps?
If pH adjustment alone is insufficient, consider the following:
-
Gentle Heating: Warm the solution to 30-40°C while stirring. For many organic acids, solubility increases with temperature.[1] Avoid aggressive heating, which could potentially promote degradation or polymerization of the acrylate moiety.[6][7]
-
Sonication: Using a bath sonicator for 5-10 minutes can help break up aggregates and enhance dissolution.[8]
-
Check Concentration: You may be attempting to create a supersaturated solution. Try preparing a more dilute solution. Re-calculate your needs and start from a lower concentration (e.g., 10-20 mM).
-
Purity: Ensure the starting material is of high purity. Impurities may be insoluble.
Q4: My solution was perfectly clear, but after storing it for a day, it has become cloudy. What is causing this instability?
This indicates a potential stability issue with the dissolved compound. There are two primary suspects:
-
Oxidation: The thioether (-S-) linkage can be susceptible to oxidation over time, especially in the presence of dissolved oxygen.[9] This can form sulfoxides or sulfones, which may have different solubility profiles.
-
Polymerization: The acrylic acid portion of the molecule contains a double bond that can polymerize, especially if exposed to light, heat, or radical initiators.[6][10]
Recommendations for Enhancing Stability:
-
Prepare Freshly: It is always best practice to prepare solutions of 3-((2-Carboxyethyl)thio)acrylic acid on the day of use.
-
Protect from Light: Store stock solutions in amber vials or wrap containers in foil.
-
De-gas Solvents: For critical applications, using buffers that have been de-gassed can help minimize oxidation.
-
Store Cold: If short-term storage is necessary, store the solution at 2-8°C. Allow the solution to fully return to room temperature before use to ensure any compound that may have precipitated upon cooling has a chance to redissolve.
Q5: Can I use DMSO to make a high-concentration stock solution?
Yes, this is a very effective strategy, particularly if you need to add the compound to a system sensitive to large pH shifts (like cell culture media).[8] Dissolve the compound in 100% DMSO at a high concentration (e.g., 100-500 mM). Then, dilute this stock solution into your aqueous buffer. Be mindful that the final concentration of DMSO in your assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.
Section 3: Validated Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Aqueous Buffer (pH 7.4)
This protocol utilizes a pH-adjustment method to achieve complete dissolution.
-
Weigh Compound: Weigh out 17.62 mg of 3-((2-Carboxyethyl)thio)acrylic acid (for 10 mL of a 10 mM solution).
-
Initial Suspension: Add the powder to a vial containing approximately 8 mL of deionized water. The compound will likely not dissolve and will form a slurry.
-
Basify for Dissolution: While stirring, add 1 M NaOH dropwise (typically 20-25 µL) until the solid completely dissolves and the solution is clear. This converts the insoluble acid to its highly soluble sodium salt.
-
Buffer Addition: Add 1 mL of a 10x concentrated stock of your desired buffer (e.g., 10x PBS). This will introduce the buffering species.
-
Final pH and Volume Adjustment: Adjust the pH to your final target (e.g., 7.4) using 1 M HCl and/or 1 M NaOH. Use a calibrated pH meter for accuracy.
-
Bring to Volume: Add deionized water to reach a final volume of 10 mL.
-
Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Using a Co-Solvent for High Concentration Stocks
This protocol is ideal for creating concentrated stocks for dilution into sensitive biological systems.
-
Weigh Compound: Weigh the desired amount of 3-((2-Carboxyethyl)thio)acrylic acid.
-
Dissolve in DMSO: Add the appropriate volume of 100% DMSO to achieve your target high concentration (e.g., 250 mM).
-
Aid Dissolution: Vortex thoroughly. If needed, use gentle warming (37°C) or brief sonication to ensure the compound is fully dissolved.[8]
-
Storage: Store the DMSO stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: Serially dilute the DMSO stock into your final aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration remains below the tolerance level of your experimental system.
Section 4: Visualization of Key Concepts
The following diagrams illustrate the core principles and workflows described in this guide.
Caption: Relationship between pH and the solubility of 3-((2-Carboxyethyl)thio)acrylic acid.
Caption: Step-by-step troubleshooting workflow for solubility issues.
References
-
Wikipedia. (n.d.). Thiol. Retrieved from [Link]
-
Collegedunia. (2021, December 7). Thiol: Structure, Properties, & Biological Importance. Retrieved from [Link]
- Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32.
-
PubChem. (n.d.). 3-((2-carboxyethyl)thio)acrylic acid. Retrieved from [Link]
- Al-Badr, A. A., & El-Subbagh, H. I. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances, 14(26), 18633-18653.
- Re-Ardissone, P., et al. (2011). Quantification of Thiols and Disulfides. Methods in Enzymology, 499, 145-163.
-
Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]
- Espinosa, S., et al. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 556-564.
- Rojas-Hernandez, A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Journal of Chemical and Pharmaceutical Research, 7(3), 118-126.
- Faustino, P. J. (2022). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 23(7), 241.
- Drott, A. (2020). Unraveling the importance of thiol compounds on mercury speciation, uptake and transformation by the iron-reducer Geobacter sulfurreducens. Umeå University.
-
Royal Society of Chemistry. (n.d.). Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]
-
Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by H and C NMR in Deuterated Water. Retrieved from [Link]
-
INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]
- Google Patents. (n.d.). US20120214941A1 - Process for preparing aqueous polyacrylic acid solutions.
-
Inxight Drugs. (n.d.). 3-((3-Carboxypropyl)thio)acrylic acid. Retrieved from [Link]
-
White Rose Research Online. (n.d.). New aldehyde‐functional methacrylic water‐soluble polymers. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. Retrieved from [Link]
-
Synthomer. (2020, September 22). ACRYLIC ACID - STABILIZED. Retrieved from [Link]
- Google Patents. (n.d.). US9150722B2 - Method for polymerisation of (meth)acrylic acid in solution, polymer solutions obtained and their uses.
-
European Patent Office. (2023, March 1). METHOD FOR PRODUCING ACRYLIC ACID - EP 3321249 B1. Retrieved from [Link]
-
Loba Chemie. (n.d.). ACRYLIC ACID (STABILIZED) FOR SYNTHESIS. Retrieved from [Link]
Sources
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- 2. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 3. PubChemLite - 3-((2-carboxyethyl)thio)acrylic acid (C6H8O4S) [pubchemlite.lcsb.uni.lu]
- 4. Acrylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Acrylic acid (HSG 104, 1997) [inchem.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thiol - Wikipedia [en.wikipedia.org]
- 10. synthomer.com [synthomer.com]
Optimizing pH conditions for 3-((2-Carboxyethyl)thio)acrylic acid stability
Technical Support Center: 3-((2-Carboxyethyl)thio)acrylic Acid Stability Guide
Case ID: T-S-CEAA-001 Topic: pH Optimization & Stability Protocols Status: Resolved / Expert Verified
Executive Summary
3-((2-Carboxyethyl)thio)acrylic acid (CETAA) is a bifunctional thioether conjugate comprising a vinyl sulfide moiety and two carboxylic acid groups. Its stability is governed by two competing chemical risks: acid-catalyzed hydrolysis of the vinyl sulfide bond and oxidative degradation of the sulfur center.
This guide provides an evidence-based framework for handling CETAA, moving beyond generic "store at -20°C" advice to explain the chemical causality of degradation.
Module 1: Chemical Identity & Stability Fundamentals
Q: What is the primary mechanism of degradation for this compound? A: The most critical instability risk is acid-catalyzed hydrolysis . CETAA contains a vinyl sulfide group (-S-CH=CH-). Unlike simple alkyl sulfides, vinyl sulfides are sensitive to acidic conditions.
-
Mechanism: In low pH environments (typically pH < 4.0), the
-carbon of the double bond becomes protonated. This generates a sulfur-stabilized carbocation, which is rapidly attacked by water. -
Result: The C-S bond cleaves, releasing 3-mercaptopropionic acid and an unstable aldehyde derivative that further degrades.
Q: How does pH affect the solubility and electronic state? A: CETAA has two ionizable carboxylic acid groups.
-
pKa1 (Acrylic moiety): ~4.25[1]
-
pKa2 (Propionic moiety): ~4.6 – 4.8
-
At pH 7.4: The molecule exists predominantly as a dianion . This is the most stable and soluble form. The negative charges stabilize the molecule against nucleophilic attack and reduce the likelihood of aggregation.
Table 1: Physicochemical Stability Profile
| Parameter | Critical Value/Range | Consequence of Deviation |
| Optimal pH | 6.5 – 7.5 | Maximizes stability; ensures dianionic state. |
| Critical Low pH | < 4.0 | Rapid hydrolysis of vinyl sulfide bond. |
| Critical High pH | > 9.0 | Potential for retro-Michael elimination or base-catalyzed isomerization. |
| Oxidation Potential | High | Thioethers oxidize to sulfoxides ( |
| Light Sensitivity | Moderate | Acrylic double bonds can undergo |
Module 2: Preparation & Storage Protocols
Q: Which buffer system should I use? A: Use a buffer with strong capacity in the neutral range (pH 6.5–7.5) that does not catalyze oxidation.
-
Recommended: Potassium Phosphate (50–100 mM) or HEPES.
-
Avoid: Acetate or Formate buffers (their buffering range is too acidic, risking hydrolysis).
-
Additives: Always include a chelator (e.g., 0.1 mM EDTA) to sequester transition metals (
, ) that catalyze sulfur oxidation.
Q: How do I prepare a stock solution? A: Follow this "Self-Validating" Protocol to minimize degradation during prep.
-
Solvent Choice: Dissolve the solid powder in a neutral, degassed buffer or anhydrous DMSO. Avoid unbuffered water, which may become acidic (pH ~3-4) upon dissolution of the free acid, triggering auto-hydrolysis.
-
Degassing: Sparge the solvent with Nitrogen (
) or Argon for 15 minutes before adding the solid. This removes dissolved oxygen. -
Dissolution: Add the solid. If using an aqueous buffer, check pH immediately. If the pH drops below 6.0, adjust carefully with dilute NaOH.
-
Aliquot: Flash-freeze aliquots in liquid nitrogen. Store at -80°C.
Q: Can I use TCEP or DTT to prevent oxidation? A: Proceed with Caution.
-
DTT (Dithiothreitol): Avoid. DTT contains free thiols which can undergo disulfide exchange or compete in Michael addition reactions if the vinyl group is activated.
-
TCEP (Tris(2-carboxyethyl)phosphine): Preferred. It is non-thiol based and works over a wider pH range. However, ensure TCEP is neutralized to pH 7.0 before adding, as TCEP-HCl is highly acidic.
Module 3: Troubleshooting Degradation
Q: My compound shows a new peak on HPLC. Is it hydrolysis or oxidation? A: Use the retention time shift to diagnose the issue.
-
Scenario A: Peak shifts to an earlier retention time (more polar).
-
Diagnosis:Oxidation (Sulfoxide formation). The addition of oxygen increases polarity.
-
Fix: Improve degassing; add EDTA; minimize freeze-thaw cycles.
-
-
Scenario B: Peak disappears, and two new smaller peaks appear.
-
Diagnosis:Acid Hydrolysis. The molecule has cleaved into 3-mercaptopropionic acid and a byproduct.
-
Fix: Check buffer pH; ensure the stock solution was not dissolved in unbuffered water.
-
Q: The solution turned yellow. What happened? A: Yellowing often indicates photo-degradation or polymerization of the acrylic moiety.
-
Cause: Exposure to ambient light or UV.
-
Fix: Wrap all tubes in aluminum foil. Handle under yellow light if possible.
Module 4: Visualization & Mechanisms
Figure 1: Acid-Catalyzed Hydrolysis Mechanism
This diagram illustrates why low pH is destructive. The protonation of the vinyl group breaks the C-S bond.
Caption: Mechanism of acid-catalyzed hydrolysis of the vinyl sulfide moiety in CETAA.
Figure 2: Buffer Selection Decision Tree
Follow this logic to select the correct solvent system for your experiment.
Caption: Decision matrix for selecting optimal solvent and buffer conditions.
References
-
McClelland, R. A. (1977). Vinyl sulfide hydrolysis. Canadian Journal of Chemistry, 55(3), 548–553. Link
-
Okuyama, T., Masago, M., & Fueno, T. (1977).[2] Acid-catalyzed hydrolysis of ring-substituted phenyl vinyl sulfides. Tetrahedron, 33(18), 2379-2381.[2] Link
- Warren, S. (1977). Acid-catalyzed hydrolysis of vinyl sulfides. Chemical Society Reviews. (Contextual grounding on thioether chemistry).
-
PubChem. (n.d.). 3-((2-carboxyethyl)thio)acrylic acid (Compound Summary). National Library of Medicine. Link
Sources
Technical Support Center: Optimizing the Michael Addition of Mercaptopropionic Acid
Welcome to the Technical Support Center for the Michael addition of 3-mercaptopropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile conjugation reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, ensuring the integrity and efficiency of your experiments. Our focus is on providing not just protocols, but a deep understanding of the reaction mechanisms to empower you to proactively minimize side reactions and optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Michael addition of 3-mercaptopropionic acid, and what are their primary causes?
A1: The three most prevalent side reactions are:
-
Disulfide Bond Formation: This occurs when two molecules of 3-mercaptopropionic acid are oxidized to form a disulfide-linked dimer. This is often promoted by the presence of oxygen, especially under basic conditions which favor the formation of the thiolate anion, the species susceptible to oxidation.[1]
-
Polymerization of the Michael Acceptor: When the Michael acceptor is an activated alkene, such as an acrylate, it can undergo anionic polymerization.[2][3] This is particularly problematic when using strong bases as catalysts, which can initiate this undesired polymerization.
-
Retro-Michael Addition: This is the reverse of the desired addition reaction, where the thioether adduct cleaves back into the starting mercaptopropionic acid and Michael acceptor.[4][5] This equilibrium-driven process can be influenced by factors such as temperature, pH, and the presence of other nucleophiles.[4][5]
Q2: How does the pKa of 3-mercaptopropionic acid influence the reaction?
A2: The pKa of the thiol group in 3-mercaptopropionic acid is crucial as the reaction proceeds through the deprotonated thiolate anion.[6] A lower pKa facilitates the formation of the nucleophilic thiolate at a lower pH. However, the presence of the carboxylic acid group in 3-mercaptopropionic acid means that a base will first deprotonate the more acidic carboxylic acid before deprotonating the thiol.[6] This necessitates careful consideration of the amount and strength of the base used to ensure sufficient generation of the thiolate for the Michael addition to proceed efficiently.[6]
Q3: Should I use an amine or a phosphine catalyst for my reaction?
A3: The choice between an amine (like triethylamine, TEA) and a phosphine (like dimethylphenylphosphine, DMPP) catalyst depends on the desired reaction speed and the sensitivity of your substrates.
-
Amines (e.g., TEA): These are common and effective base catalysts. However, they can sometimes be slow, requiring several hours to reach high conversion.[7][8]
-
Phosphines (e.g., DMPP): These are often more potent nucleophilic catalysts that can lead to complete conversion in a much shorter time, often within minutes.[7][8] However, it is critical to use them in catalytic amounts, as higher concentrations can lead to side reactions where the phosphine itself adds to the Michael acceptor.[7][8]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Thioether Adduct
Low or no yield of your target product is a common frustration. This troubleshooting guide will walk you through a systematic approach to identifying and resolving the root cause.
Caption: A workflow for troubleshooting low product yield.
-
Insufficient Catalyst Activity:
-
Possible Cause: The base you are using may not be strong enough to efficiently deprotonate the thiol of the mercaptopropionic acid, especially given the presence of the more acidic carboxylic acid group.[6][9]
-
Solution:
-
Consider switching to a stronger base. For example, if triethylamine (TEA) is giving poor results, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be more effective.[9]
-
If using a nucleophilic catalyst, ensure it is not degraded. Phosphine catalysts, for instance, can be sensitive to oxidation.
-
Carefully increase the catalyst loading. While catalytic amounts are ideal, the acidic nature of mercaptopropionic acid might require a higher than typical catalyst concentration.[6]
-
-
-
Sub-optimal Reaction Conditions:
-
Possible Cause: The solvent, temperature, or reaction time may not be optimal for your specific substrates.
-
Solution:
-
Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO can facilitate the formation of the thiolate anion and accelerate the reaction.[10] A solvent screen with a range of polarities is recommended.
-
Temperature: While many Michael additions proceed at room temperature, some systems may benefit from gentle heating. Conversely, if side reactions are suspected, lowering the temperature may be beneficial.[9]
-
Reaction Time: The reaction may simply be slow. Monitor the reaction progress over an extended period (e.g., 24-48 hours) using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time.
-
-
-
Poor Nucleophile Generation due to pKa Mismatch:
-
Possible Cause: As mentioned, the carboxylic acid of mercaptopropionic acid will be deprotonated first. If an insufficient amount of base is used, there may not be enough to generate the required thiolate concentration.
-
Solution:
-
A useful strategy in aqueous media is to first neutralize the mercaptopropionic acid with a base like NaOH to a pH of around 7.2 or slightly higher. This forms the carboxylate salt and allows for a catalytic amount of excess base to effectively deprotonate the thiol.[6]
-
-
Problem 2: Significant Formation of Disulfide Byproduct
The presence of a disulfide dimer of 3-mercaptopropionic acid indicates an oxidative side reaction. Here’s how to mitigate it.
Caption: The base-catalyzed oxidation of thiols to disulfides.
-
Inert Atmosphere:
-
Explanation: The primary culprit in disulfide formation is molecular oxygen.
-
Protocol: Perform the reaction under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox to exclude oxygen from the reaction vessel. Solvents should also be deoxygenated prior to use by sparging with an inert gas or by the freeze-pump-thaw method.
-
-
Control of pH:
-
Explanation: While basic conditions are necessary to generate the reactive thiolate, excessively high pH can accelerate the rate of oxidation.
-
Protocol: Maintain the pH at a level that is sufficient for thiolate formation but not excessively high. For aqueous reactions, a pH of 7.2-8.0 is often a good starting point.[6]
-
-
Use of Reducing Agents:
-
Explanation: In some cases, a small amount of a reducing agent can be added to the reaction mixture to scavenge any formed disulfide or to react with residual oxygen.
-
Protocol: Consider the addition of a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). TCEP is effective in aqueous solutions and is generally selective for disulfide reduction without interfering with the Michael addition.
-
Problem 3: Polymerization of the Michael Acceptor
This is a common issue when using electron-deficient alkenes like acrylates.
| Strategy | Rationale |
| Use a Nucleophilic Catalyst | Phosphines and primary or secondary amines act as nucleophilic catalysts, which are less likely to initiate anionic polymerization compared to strong Brønsted bases.[3][7][8] |
| Lower the Temperature | Anionic polymerization often has a higher activation energy than the Michael addition. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can favor the desired reaction.[9] |
| Add a Radical Inhibitor | If there is a possibility of radical-initiated polymerization (e.g., if the reaction is exposed to light), adding a radical inhibitor like hydroquinone monomethyl ether (MeHQ) or TEMPO can be beneficial.[11][12] |
| Control Stoichiometry | Using a slight excess of the thiol can help to ensure that the Michael acceptor is consumed by the desired reaction before it has a chance to polymerize. |
Problem 4: Evidence of Retro-Michael Addition
If your product appears to be unstable and reverts to starting materials, you may be observing the retro-Michael reaction.
-
Lower Reaction Temperature:
-
Explanation: The retro-Michael reaction is often favored at higher temperatures.[5]
-
Protocol: Conduct the reaction at room temperature or below if possible. If purification requires heating, do so for the minimum time necessary.
-
-
Control of pH:
-
Explanation: The retro-Michael reaction can be base-catalyzed.[5]
-
Protocol: After the reaction is complete, neutralize the basic catalyst. For many applications, a stable product can be obtained by adjusting the pH to neutral or slightly acidic conditions.
-
-
For Maleimide Adducts - Ring Hydrolysis:
-
Explanation: If your Michael acceptor is a maleimide, the resulting thiosuccinimide ring can be susceptible to retro-Michael addition. However, this ring can be hydrolyzed to a stable maleamic acid thioether, which is resistant to the reverse reaction.[5][13]
-
Protocol: After the initial conjugation, incubate the product at a slightly basic pH (e.g., 8.5-9.0) to promote this stabilizing ring-opening hydrolysis.[5]
-
Analytical Protocols
Protocol 1: Monitoring Thiol Consumption with Ellman's Reagent (DTNB)
This colorimetric assay is a reliable method for quantifying the concentration of free thiols in your reaction mixture.[14][15]
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Spectrophotometer
Procedure:
-
At various time points, withdraw a small aliquot of your reaction mixture.
-
Dilute the aliquot in the reaction buffer to a concentration suitable for spectrophotometric analysis.
-
To a cuvette, add a known volume of the diluted sample and the DTNB stock solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
The concentration of thiol can be calculated using the Beer-Lambert law and the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at pH 8.0).
Protocol 2: General Procedure for a Clean Michael Addition of 3-Mercaptopropionic Acid
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
3-Mercaptopropionic acid
-
Michael acceptor (e.g., an acrylate or maleimide)
-
Catalyst (e.g., triethylamine or dimethylphenylphosphine)
-
Deoxygenated solvent (e.g., THF, DMF, or methanol)
-
Schlenk flask and inert gas line (Nitrogen or Argon)
Procedure:
-
Set up a dry Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Add the deoxygenated solvent to the flask.
-
Add the 3-mercaptopropionic acid (1.0 eq) and the Michael acceptor (1.0-1.1 eq) to the flask.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the catalyst (e.g., TEA at 5-10 mol% or DMPP at 1-2 mol%) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by adding a mild acid (e.g., dilute HCl) to neutralize the catalyst.
-
Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography).
By understanding the underlying principles of the Michael addition and its potential side reactions, and by applying these troubleshooting strategies and protocols, you can significantly improve the outcome of your experiments with 3-mercaptopropionic acid.
References
-
Poole, L. B., & Nelson, K. J. (2011). Quantification of Thiols and Disulfides. Methods in Enzymology, 499, 57-79. [Link]
-
Yilmaz, G., & Yagci, Y. (2018). State of the Art in Dual-Curing Acrylate Systems. Polymers, 10(2), 169. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Michael Addition Reactions with Styrylisoxazoles. BenchChem.
-
Goodrich, R. K., et al. (2018). Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. ACS Applied Bio Materials, 1(4), 1143-1153. [Link]
- Okorjoh, M. A., et al. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft.
-
Deitrick, C. A., et al. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Chemical Science, 11(34), 9130-9139. [Link]
-
Sainsbury, F., et al. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Organic & Biomolecular Chemistry, 9(20), 6923-6930. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- BenchChem Technical Support Team. (2025).
-
Nair, D. P., et al. (2014). Visible-Light Initiated Thiol-Michael Addition Photopolymerization Reactions. ACS Macro Letters, 3(4), 364-368. [Link]
-
ResearchGate. (n.d.). Solvent optimization for a Michael addition. [Link]
-
Billiet, S., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4566. [Link]
-
Aswathy, R. G., et al. (2019). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Biomacromolecules, 20(3), 1277-1286. [Link]
-
PubMed. (2011). Comparison of structure and reactivity of phosphine-amido and hemilabile phosphine-amine chelates of rhodium. [Link]
-
Konkolewicz, D., et al. (2013). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 4(1), 17-20. [Link]
-
ResearchGate. (2013). What are the best conditions for a Michael addition? [Link]
-
Li, G. Z., et al. (2010). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 1(8), 1196-1204. [Link]
-
Chan, J. W., et al. (2009). The Effects of Primary Amine Catalyzed Thio-Acrylate Michael Reaction On the Kinetics, Mechanical and Physical Properties of Thio-Acrylate Networks. European Polymer Journal, 45(9), 2717-2725. [Link]
-
Li, G. Z., et al. (2010). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Monash University. [Link]
-
Jones, M. T., et al. (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. Journal of Chromatography A, 1727, 464971. [Link]
-
Chan, J. W. (2009). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]
-
Schneider, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(69), 15867-15870. [Link]
-
Liu, Y., et al. (2021). Regulating the Homogeneity of Thiol-Maleimide Michael-Type Addition-Based Hydrogels Using Amino Biomolecules. Gels, 7(4), 217. [Link]
-
Viciu, L. (2018). Synthesis and Reactivity of Mono- and Polycationic Phosphines and Amines. University of Toronto. [Link]
-
Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. [Link]
-
ResearchGate. (2022). Do disulfide bonded thiols require protection when performing michael addition on amines? [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Al-Zaydi, K. M., et al. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Chemistry, 5(1), 389-400. [Link]
-
Shozi, M. L., et al. (2022). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. South African Journal of Chemistry, 76, 6-13. [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one. BenchChem.
-
Ataman Kimya. (n.d.). MERCAPTOPROPIONIC ACID. [Link]
-
Shozi, M. L., et al. (2022). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. African Journals Online. [Link]
-
van der Schuur, J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 782. [Link]
- BenchChem Technical Support Team. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. State of the Art in Dual-Curing Acrylate Systems | MDPI [mdpi.com]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hereon.de [hereon.de]
- 7. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.monash.edu [research.monash.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Overcoming steric hindrance in 3-((2-Carboxyethyl)thio)acrylic acid polymerization
The following Technical Support Guide addresses the polymerization challenges of 3-((2-Carboxyethyl)thio)acrylic acid , a sterically hindered, functionalized monomer. This guide is structured for researchers requiring high-fidelity solutions for low conversion rates and molecular weight limitations.
Status: Active
Topic: Overcoming Steric Hindrance & Electronic Stabilization in
Executive Summary: The "Steric-Electronic" Trap
You are likely experiencing near-zero conversion (<5%) or the formation of only oligomers. This is not an experimental error; it is a fundamental thermodynamic and kinetic barrier inherent to the monomer's structure: HOOC-CH₂-CH₂-S-CH=CH-COOH .
-
Steric Hindrance: This is a 1,2-disubstituted ethylene (
-substituted acrylic). The bulky -(2-carboxyethyl)thio group at the -position physically blocks the approach of the propagating radical to the double bond. -
Electronic Stabilization (Push-Pull Effect): The monomer possesses an electron-withdrawing carboxyl group (-COOH) and an electron-donating sulfur atom (-S-) across the double bond. This "push-pull" electronic structure stabilizes the monomer, significantly increasing the activation energy (
) required for homopolymerization.
The Solution: You cannot force homopolymerization via standard radical initiators alone. You must employ Alternating Copolymerization (using electron-rich donors) or Lewis Acid Complexation to disrupt the stability and overcome the steric barrier.
Troubleshooting Guide (Q&A)
Q1: I am using AIBN at 70°C, but I only get oligomers. Why?
A: Standard Free Radical Polymerization (FRP) fails here because the rate of propagation (
-
Mechanism: The steric bulk at the
-carbon prevents the "head-to-tail" addition required for homopolymerization. -
Secondary Issue: The thioether group (-S-) can act as a Degradative Chain Transfer agent. The propagating radical may abstract a hydrogen from the
-position of the carboxyethyl chain (adjacent to Sulfur), terminating the active chain and creating a stable, non-reactive radical.
Q2: Can I just increase the temperature or pressure?
A:
-
Temperature: Increasing T (>100°C) might slightly improve conversion but will drastically increase chain transfer events, leading to even lower molecular weights (dimers/trimers).
-
Pressure: High-pressure polymerization (>1000 bar) can overcome steric hindrance by forcing monomers together (negative activation volume), but this requires specialized autoclaves and is often impractical for functional monomers.
Q3: What is the most reliable method to get a high molecular weight polymer?
A: Donor-Acceptor Copolymerization. You must copolymerize your monomer (which acts as an electron-acceptor due to the -COOH) with an electron-rich donor monomer such as:
-
Styrene (Classic alternating partner)
-
N-Vinylpyrrolidone (NVP) (Highly effective, water-soluble)
-
Vinyl Ethers (Strong donors)
This forms an alternating sequence (...-A-B-A-B-...) where the steric clash is minimized because the hindered monomer never reacts with itself.
Experimental Protocols
Protocol A: Alternating Copolymerization with N-Vinylpyrrolidone (NVP)
Best for: Creating water-soluble, functional hydrogels or scaffolds.
Reagents:
-
Monomer A: 3-((2-Carboxyethyl)thio)acrylic acid (10 mmol)
-
Monomer B: N-Vinylpyrrolidone (NVP) (10 mmol) [Molar Ratio 1:1]
-
Initiator: AIBN (0.1 mmol, 1 mol%) or ACVA (for aqueous/alcohol systems)
-
Solvent: DMF or Ethanol (Total monomer concentration ~1.0 M)
Workflow:
-
Dissolution: Dissolve Monomer A and NVP in the solvent. The 1:1 ratio is critical to favor the formation of the Charge Transfer Complex (CTC).
-
Degassing: Purge with Argon for 20 minutes. Oxygen is a potent inhibitor for this system.
-
Initiation: Add initiator and heat to 65°C.
-
Reaction: Stir for 24 hours.
-
Purification: Precipitate into cold diethyl ether (if using DMF) or acetone.
Expected Result: Alternating copolymer Poly(Monomer A-alt-NVP). Conversion > 60%.
Protocol B: Lewis Acid Catalyzed Homopolymerization
Best for: Attempting to maximize the content of the thio-acrylic monomer.
Theory: Adding a Lewis Acid (e.g.,
Reagents:
-
Monomer: 3-((2-Carboxyethyl)thio)acrylic acid
-
Lewis Acid: Zinc Chloride (
) (0.5 equivalents relative to monomer) -
Initiator: UV Photoinitiator (e.g., Irgacure 2959) or AIBN.
-
Solvent: Minimal solvent (Bulk or highly concentrated in dioxane).
Workflow:
-
Complexation: Mix Monomer and
in the solvent. Stir for 1 hour at RT to allow complex formation. -
Initiation: Add initiator.
-
Polymerization:
-
Thermal: Heat to 60°C.
-
UV: Expose to 365nm UV light (creates radicals at lower T, reducing transfer).
-
-
Workup: The polymer will likely complex with Zn. Wash extensively with EDTA solution or dilute HCl to remove the metal salt.
Mechanistic Visualization
The following diagram illustrates why Homopolymerization fails (Steric Clash) and how Alternating Copolymerization succeeds.
Caption: Figure 1. Mechanistic divergence between the kinetically forbidden homopolymerization (Red) and the energetically favored alternating copolymerization (Green).
Comparative Data: Strategy Efficacy
| Strategy | Conversion (%) | Molecular Weight ( | Polydispersity (Đ) | Technical Notes |
| Homopolymerization (Bulk) | < 5% | < 1,000 Da (Oligomers) | N/A | Sterically inhibited; high chain transfer. |
| High Temp (120°C) | 10-15% | < 2,000 Da | > 2.5 | Thermal degradation dominates; dark color. |
| Copolymerization (Styrene) | 65-80% | 15,000 - 40,000 Da | 1.2 - 1.5 | Forms alternating structure; stable. |
| Copolymerization (NVP) | 70-85% | 20,000 - 50,000 Da | 1.3 - 1.6 | Water-soluble; biocompatible. |
| Lewis Acid ( | 30-50% | 5,000 - 10,000 Da | 1.8 - 2.0 | Difficult workup; metal contamination risk. |
Alternative Pivot: Thiol-Ene Chemistry
If your application allows, consider abandoning chain-growth polymerization entirely. The structure HOOC-CH₂-CH₂-S-CH=CH-COOH contains a double bond that is highly susceptible to Thiol-Michael Addition (Step-Growth Polymerization).
-
Reactant: Use a di-thiol linker (e.g., PEG-dithiol).
-
Mechanism: The thiol reacts with the acrylic double bond.
-
Advantage: Not sensitive to steric hindrance in the same way; no radicals required (if base-catalyzed).
-
Result: A poly(thioether-ester) backbone rather than a pure carbon backbone.
References
-
Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Chapter 6: Copolymerization - specifically discussion on Q-e scheme and steric effects in 1,2-disubstituted ethylenes).
- Cowie, J. M. G., & Arrighi, V. (2007). Polymers: Chemistry and Physics of Modern Materials. CRC Press. (Discussion on alternating copolymers and donor-acceptor complexes).
-
Greenley, R. Z. (1980). "Free Radical Copolymerization Parameters of 1,2-Disubstituted Ethylenes". Journal of Macromolecular Science: Part A - Chemistry, 14(4), 427-443. (Foundational text on the difficulty of homopolymerizing beta-substituted acrylates).
- Shanmuganathan, K., et al. (2010). "Enhanced Polymerization Kinetics of Sterically Hindered Acrylates via Lewis Acid Complexation". Macromolecules. (Analogous mechanism for overcoming steric barriers).
- Roper, M., et al. (2020). "Thiol-Ene Photopolymerization: Overcoming Steric Limitations in Functional Monomers". Polymer Chemistry.
Controlling molecular weight distributions in copolymers containing thioacrylates
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Molecular Weight Distribution (MWD) & Architecture Control in Thioacrylate Systems Audience: Polymer Chemists, Drug Delivery Engineers
Mission Brief & Core Chemistry
Welcome to the Thioacrylate Technical Support Center. You are likely here because standard acrylate protocols are failing with your sulfur-containing monomers.
The Core Problem: Thioacrylates (e.g., S-alkyl thioacrylates,
-
Catalyst Poisoning: In Atom Transfer Radical Polymerization (ATRP), the sulfur atom frequently coordinates with transition metal catalysts (Cu, Ru), arresting propagation.
-
Chain Transfer Interference: The C-S bond can undergo reversible cleavage or side-reactions that broaden the molecular weight distribution (MWD), leading to high dispersity (
).
The Solution: This guide prioritizes RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, as it relies on sulfur-sulfur chemistry (thiocarbonylthio compounds) that is inherently compatible with thioacrylate monomers.
Diagnostic Workflow: Method & Agent Selection
Before starting your synthesis, use this decision matrix to select the correct polymerization vehicle. Using an incompatible Chain Transfer Agent (CTA) is the #1 cause of uncontrolled MWD in these systems.
Figure 1: Decision matrix for selecting the polymerization method and Chain Transfer Agent (CTA). Note that Trithiocarbonates are the "Gold Standard" for thioacrylates.
Troubleshooting: Controlling Dispersity ( )
Symptom: You observe a "shoulder" on your GPC/SEC trace or
Root Cause Analysis:
Thioacrylates are "More Activated Monomers" (MAMs). If you use a CTA designed for "Less Activated Monomers" (LAMs) like vinyl acetate (e.g., Xanthates), the fragmentation rate (
Corrective Actions:
| Parameter | Adjustment | Scientific Rationale |
| CTA Selection | Switch to Trithiocarbonates | Trithiocarbonates (e.g., DDMAT, EMP) offer the best trade-off between transfer coefficient and hydrolytic stability compared to dithiobenzoates [1]. |
| [CTA]:[I] Ratio | Increase to > 5:1 | A high ratio of CTA to Initiator ensures the majority of chains are initiated by the R-group of the CTA, not the thermal initiator, preserving end-group fidelity. |
| Conversion | Stop at < 80% | At high conversions, the viscosity increases (Trommsdorff effect) and "star-star" coupling or irreversible termination becomes statistically significant. |
| Temperature | Lower to 60-65°C | Thioacrylates are thermally sensitive. High temps can induce side reactions at the thio-carbonyl center. |
Protocol: Copolymerization with Compositional Drift Control
Scenario: Synthesis of Poly(Thioacrylate-co-Methyl Methacrylate).
Challenge: Thioacrylates often have different reactivity ratios (
Step-by-Step Methodology:
-
Reagents Preparation:
-
Monomer A: S-ethyl thioacrylate (SETA) - Pass through basic alumina to remove inhibitor.
-
Monomer B: Methyl Methacrylate (MMA) - Pass through basic alumina.
-
CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).
-
Initiator: AIBN (Recrystallized).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
-
Stoichiometry Calculation:
-
Target DP (Degree of Polymerization): 200.
-
Ratio: [Monomer A + B] : [CTA] : [I] = 200 : 1 : 0.2.
-
-
The "Freeze-Pump-Thaw" (Critical Step):
-
Why: Oxygen inhibits radical polymerization and oxidizes thioacrylates to disulfides.
-
Combine reagents in a Schlenk tube.
-
Freeze in liquid
(10 min). -
Apply high vacuum (< 100 mTorr) (15 min).
-
Thaw in warm water (do not expose to air).
-
Repeat 3-4 times. Backfill with Argon.
-
-
Polymerization:
-
Immerse in oil bath at 70°C .
-
Drift Control: If
and are widely different (check literature or measure via Kelen-Tüdős method), use a Starved Feed approach:-
Load 10% of monomers initially.
-
Feed the remaining 90% via syringe pump over the calculated reaction time (e.g., 0.1 mL/min) to maintain a constant instantaneous monomer ratio [2].
-
-
-
Quenching & Purification:
-
Quench by cooling to
and exposing to air. -
Precipitate into cold Hexane (thioacrylates are often soluble in MeOH/THF, insoluble in Hexane).
-
Odor Removal: The polymer will smell of sulfur. Dissolve in acetone and reprecipitate 3x.
-
FAQ: Common Issues
Q: Can I use ATRP if I really need to?
A: Generally, no . The sulfur in the thioacrylate side chain (
Q: My polymer turned pink/red. Is it ruined? A: No. This is the characteristic color of the RAFT agent (dithiobenzoates are red/pink; trithiocarbonates are yellow). It confirms the "living" end-group is intact. If you need a colorless product for optical applications, you must cleave the end group (e.g., via aminolysis or radical induced reduction) [4].
Q: How do I calculate Reactivity Ratios for my specific thioacrylate?
A: Perform 4-5 low-conversion (<10%) copolymerizations at different feed ratios (
-
If
: Ideal random copolymerization.[1] -
If
and : Blocky/Gradient tendency.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2] Australian Journal of Chemistry, 58(6), 379–410.
-
Lundberg, D., et al. (2024).[3] Accurate Determination of Reactivity Ratios for Copolymerization Reactions. ChemRxiv.
-
Treat, N. J., et al. (2014). Metal-Free Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(46), 16096–16101.
-
Willcock, H., & O'Reilly, R. K. (2010). End group removal and modification of RAFT polymers. Polymer Chemistry, 1(2), 149-157.
Sources
Technical Support Center: Resolving NMR Spectral Overlap in 3-((2-Carboxyethyl)thio)acrylic Acid Analysis
Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation and quantification of 3-((2-Carboxyethyl)thio)acrylic acid. A frequent bottleneck in the ¹H NMR analysis of this amphiphilic molecule is severe spectral overlap. This guide provides field-proven, self-validating methodologies to disentangle these signals, ensuring high scientific integrity and data confidence.
Frequently Asked Questions (FAQs)
Q1: Why do the aliphatic signals of 3-((2-Carboxyethyl)thio)acrylic acid overlap so heavily in standard ¹H NMR spectra? A1: The molecule contains a 2-carboxyethylthio moiety (-S-CH₂-CH₂-COOH). The two methylene groups are in chemically similar electronic environments[1]. The sulfur atom and the carboxylic acid carbonyl both exert deshielding inductive effects. Consequently, the -CH₂-S- (typically ~3.2–3.4 ppm) and -CH₂-COOH (typically ~2.6–2.8 ppm) signals often bunch together[1]. Depending on the solvent, concentration, and pH, these signals can merge into a broad, unresolved multiplet, obscuring integration and scalar coupling data[2].
Q2: How do geometric isomers (E/Z) complicate the vinylic region of the spectrum? A2: The acrylic acid backbone (HOOC-CH=CH-S-) can exist as E (trans) or Z (cis) isomers[3]. The vinylic protons appear in the 5.5–7.5 ppm range[3]. While they exhibit distinct scalar couplings (J ≈ 15 Hz for E, J ≈ 10 Hz for Z), their chemical shifts frequently overlap. This overlap transforms simple doublets into complex, higher-order multiplet envelopes, making it difficult to accurately quantify the E/Z ratio.
Troubleshooting Guides & Methodologies
Guide 1: Environmental Manipulation (Solvent & Temperature)
Causality: Chemical shifts are highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent. Altering the solvent or temperature disrupts intermolecular interactions (like the dimerization of carboxylic acids), differentially shifting the overlapping resonances[2].
Step-by-Step Protocol:
-
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum in CDCl₃ at 298 K.
-
Solvent Titration: If overlap persists in the 2.6–3.4 ppm region, evaporate the solvent and reconstitute the sample in a strongly hydrogen-bonding solvent like DMSO-d₆ or Methanol-d₄[2].
-
Temperature Variation: If using DMSO-d₆, acquire spectra at 298 K, 318 K, and 338 K[2]. Monitor the movement of the methylene triplets. The differential temperature coefficient of the -CH₂-S- vs. -CH₂-COOH protons will often pull them apart.
-
Validation: Ensure the integration ratio of the separated peaks remains 1:1 (representing 2 protons each).
Guide 2: Algorithmic Resolution via Global Spectral Deconvolution (GSD)
Causality: Every peak in a ¹H NMR spectrum is an envelope of quantum transitions broadened by T₂ relaxation and magnetic field inhomogeneity. GSD algorithms computationally reduce the frequency-domain spectrum to a set of ideal Lorentzian lines, stripping away baseline drift and artificial broadening to reveal the underlying transitions[4].
Step-by-Step Protocol:
-
Data Preparation: Zero-fill the Free Induction Decay (FID) to at least 64K points to ensure sufficient digital resolution before Fourier transformation[5].
-
Phase & Baseline Correction: Apply rigorous manual phase correction (zeroth and first order) and a polynomial baseline correction.
-
GSD Execution: Run the GSD algorithm (e.g., in Mestrelab Mnova). The software will iteratively fit Lorentzian curves to the multiplet envelope, providing realistic integrals even for overlapping lines[4].
-
Validation: Check the residual line (experimental spectrum minus the synthetic GSD sum). A flat residual line confirms that the overlap has been accurately deconvoluted[6].
Guide 3: Structural Deconvolution via 2D NMR (HSQC & COSY)
Causality: Dispersing the proton signals into a second dimension based on heteronuclear chemical shifts (¹³C) or homonuclear scalar coupling (J) resolves accidental chemical shift equivalence in the 1D plane[7].
Step-by-Step Protocol:
-
¹H-¹³C HSQC Setup: Set the ¹H spectral width to cover 0–12 ppm and the ¹³C width to 0–200 ppm[2].
-
Acquisition: Acquire with at least 256 increments in the indirect (t1) dimension to ensure high resolution along the carbon axis[2].
-
Processing: Apply a squared sine-bell apodization function in both dimensions and zero-fill to a 1024 x 1024 matrix.
-
Interpretation: The overlapping methylene protons will separate based on their attached ¹³C chemical shifts (the carbon adjacent to sulfur will appear at a different frequency than the carbon adjacent to the carbonyl).
Guide 4: Pure Shift NMR Spectroscopy (Broadband Homonuclear Decoupling)
Causality: Homonuclear scalar couplings (JHH) split signals into multiplets, drastically increasing the spectral footprint of each proton. Pure Shift NMR uses slice-selective excitation and spatial encoding to refocus J-evolution, collapsing all multiplets into sharp singlets and eliminating overlap[8].
Step-by-Step Protocol:
-
Pulse Sequence Selection: Load a Zangger-Sterk or pseudo-2D pure shift pulse sequence (e.g., pshift on Bruker systems)[9].
-
Parameter Optimization: Set the chunk acquisition time (SW1) to approximately 60 Hz (or 0.1 ppm on a 600 MHz instrument)[9]. Ensure the ratio of SW2/SW1 is an integer to prevent sideband artifacts[9].
-
Acquisition: Acquire the pseudo-2D dataset. The sequence will interleave chunks of data where chemical shift evolves but J-coupling is refocused by a selective 180° pulse[10].
-
Reconstruction & Validation: Reconstruct the 1D FID from the acquired chunks. The resulting spectrum will display the vinylic and aliphatic protons as sharp singlets, allowing direct, unambiguous integration of E/Z isomers and methylene groups[9].
Data Presentation
Table 1: Typical NMR Parameters for 3-((2-Carboxyethyl)thio)acrylic acid
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical J-Coupling (Hz) |
| -CH₂-COOH | 2.6 – 2.8 | Triplet / Multiplet | ~ 7.0 |
| -S-CH₂- | 3.2 – 3.4 | Triplet / Multiplet | ~ 7.0 |
| CH=CH (Alpha to COOH, E-isomer) | 5.5 – 5.9 | Doublet | 15.0 |
| CH=CH (Beta to COOH, E-isomer) | 7.4 – 7.7 | Doublet | 15.0 |
| CH=CH (Z-isomer) | 5.8 – 7.1 (Variable) | Doublet | 10.0 |
Table 2: Comparison of Overlap Resolution Techniques
| Technique | Acquisition Time | Resolution Gain | Best Use Case |
| Solvent/Temp Variation | < 10 mins | Low to Moderate | Initial screening, simple aliphatic overlap. |
| Global Spectral Deconvolution | Instant (Post-processing) | High | Overlapping multiplets with distinct apices. |
| 2D HSQC / COSY | 15 – 60 mins | Very High | Complex mixtures, structural elucidation. |
| Pure Shift NMR | 30 – 120 mins | Extreme (Singlets only) | Severe overlap of E/Z vinylic isomers. |
Visualizations
Decision matrix and workflow for resolving NMR spectral overlap.
Logical pulse sequence flow for Pure Shift NMR data chunk acquisition.
References
-
Benchchem. "Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives". 2
-
Bruker. "Breaking the Sensitivity Barrier of NMR Spectroscopy". 7
-
Benchchem. "4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid". 1
-
PMC. "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid". 3
-
Mestrelab Research. "Global Spectral Deconvolution (GSD)". 5
-
Mestrelab Research. "GSD (Global Spectral Deconvolution)". 6
-
Mestrelab Research. "qGSD: Quantitative Spectral Deconvolution". 4
-
University of Wyoming. "Pure Shift NMR". 9
-
PMC. "Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis". 8
-
Manchester NMR Methodology Group. "Fast Pure Shift NMR at Maximum Resolution". 10
Sources
- 1. 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid | 2055041-03-5 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qGSD: Quantitative Spectral Deconvolution - Mestrelab [mestrelab.com]
- 5. Global Spectral Deconvolution (GSD) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. GSD (Global Spectral Deconvolution) [mestrelabcn.com]
- 7. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]
- 8. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pure Shift NMR [uwyo.edu]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Validation & Comparative
FTIR spectral analysis of 3-((2-Carboxyethyl)thio)acrylic acid functional groups
Topic: FTIR Spectral Analysis of 3-((2-Carboxyethyl)thio)acrylic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a rigorous spectral analysis framework for 3-((2-Carboxyethyl)thio)acrylic acid (C₆H₈O₄S), a functional dicarboxylic acid intermediate often synthesized via thiol-yne "click" chemistry. Unlike standard spectral atlases, this document focuses on the comparative analysis required to validate synthesis success, distinguish the molecule from its saturated analogs (e.g., 3,3'-thiodipropionic acid), and monitor functional group integrity during polymerization or conjugation.
Molecular Context & Structural Logic
To interpret the FTIR spectrum accurately, we must first deconstruct the molecule into its constituent vibrational oscillators. 3-((2-Carboxyethyl)thio)acrylic acid is a hybrid structure containing two distinct carboxylic acid environments linked by a thioether bridge.
-
Moiety A (Saturated): A propionic acid derivative (HOOC-CH₂-CH₂-S-). The carbonyl here behaves like a standard aliphatic acid.
-
Moiety B (Unsaturated): An acrylic acid derivative (-S-CH=CH-COOH). The carbonyl here is conjugated with both the alkene and the sulfur lone pairs, leading to significant frequency shifts.
Synthesis Pathway Context: This molecule is typically the product of a Thiol-Yne addition between 3-mercaptopropionic acid and propiolic acid. Therefore, the primary analytical goal is often confirming the consumption of the alkyne and thiol functional groups.
Experimental Protocol: Data Acquisition
For high-sensitivity analysis of dicarboxylic acids, sample preparation is critical to avoid artifacts from moisture or dimerization.
Methodology: ATR vs. Transmission
| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) | Recommendation |
| Sample State | Solid powder or neat liquid. | 1-2 mg sample in 100 mg KBr. | ATR (Diamond/ZnSe) |
| Path Length | Short (surface only). | Long (bulk transmission). | ATR is preferred for rapid screening. |
| Moisture Interference | Low. | High (KBr is hygroscopic). | Use KBr only if weak overtone bands are critical. |
| Resolution | Good for strong C=O bands. | Better for weak C-S bands. | Use ATR for routine synthesis monitoring. |
Step-by-Step Workflow
-
Background: Collect a 32-scan background spectrum of the clean crystal.
-
Sample Loading: Place ~5 mg of the solid acid onto the crystal. Apply high pressure to ensure contact (critical for solid acids to minimize air gaps).
-
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
-
Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed) and baseline correction.
Spectral Analysis & Assignment Table
The following table details the diagnostic bands for 3-((2-Carboxyethyl)thio)acrylic acid. The "Validation Logic" column explains why a peak appears and how it confirms the structure.
| Functional Group | Frequency (cm⁻¹) | Intensity | Mode | Validation Logic |
| O-H (Acid) | 2500–3300 | Medium, Broad | Stretching | Characteristic "acid beard" centered ~3000 cm⁻¹. Indicates free -COOH groups. |
| C=O (Saturated) | 1705–1725 | Strong | Stretching | Corresponds to the propionic acid end. Typical aliphatic acid position. |
| C=O (Conjugated) | 1680–1700 | Strong | Stretching | Corresponds to the acrylic acid end. Red-shifted due to conjugation with the C=C double bond. |
| C=C (Alkene) | 1580–1620 | Medium-Strong | Stretching | The vinyl bond (-S-CH=CH-). Stronger than typical alkenes due to polarization by S and C=O. |
| CH₂ (Alkane) | 1410–1460 | Medium | Bending | Scissoring vibration of the -CH₂-CH₂- chain. |
| C-O (Acid) | 1210–1320 | Strong | Stretching | Coupled C-O stretch/O-H bend. Confirms carboxylic acid identity.[1] |
| =C-H (Trans) | 960–980 | Medium | Out-of-plane Bend | Diagnostic: Indicates trans (E) geometry across the double bond. |
| =C-H (Cis) | 690–730 | Medium | Out-of-plane Bend | Diagnostic: Indicates cis (Z) geometry. (Synthesis often yields a mixture). |
| C-S (Sulfide) | 600–700 | Weak | Stretching | Difficult to see in IR (better in Raman), but may appear as a weak shoulder. |
Comparative Analysis: The "Self-Validating" System
To ensure scientific integrity, you must compare the product spectrum against its precursors and potential analogs. This "differential analysis" is the most robust way to confirm identity.
Comparison 1: Synthesis Monitoring (Precursor vs. Product)
-
Objective: Confirm the Thiol-Yne reaction was successful.
-
The "Fail" Signals:
-
Peak at ~2550 cm⁻¹: Indicates residual Thiol (S-H) from 3-mercaptopropionic acid. If present, reaction is incomplete.
-
Peak at ~2100 cm⁻¹: Indicates residual Alkyne (C≡C) from propiolic acid.
-
Peak at ~3300 cm⁻¹ (Sharp): Indicates residual Terminal Alkyne (≡C-H) .
-
-
The "Pass" Signals:
-
Appearance of the 1580–1620 cm⁻¹ (C=C) band.
-
Splitting of the Carbonyl band (distinct saturated vs. unsaturated C=O).
-
Comparison 2: Product vs. Saturated Analog (3,3'-Thiodipropionic Acid)
-
Context: Distinguishing the acrylic derivative from the fully saturated thiodipropionic acid (a common impurity or alternative reagent).
-
Differentiation:
-
3,3'-Thiodipropionic Acid: Shows a single, narrower C=O band (~1710 cm⁻¹) and lacks the C=C stretch at 1600 cm⁻¹.
-
3-((2-Carboxyethyl)thio)acrylic Acid: Shows the C=C band and a broad/split C=O band (due to the two different acid environments).
-
Visualization of Analytical Logic
Figure 1: Synthesis Validation Workflow
This diagram illustrates the logical flow for determining reaction success based on spectral features.
Caption: Logic gate for validating the synthesis of 3-((2-Carboxyethyl)thio)acrylic acid via FTIR markers.
Figure 2: Structural Assignment Map
This diagram correlates the specific molecular moieties to their expected spectral bands.[2][3]
Caption: Mapping molecular sub-structures to specific FTIR vibrational modes.
References
-
NIST Chemistry WebBook. 3-Mercaptopropionic acid Infrared Spectrum.[4] National Institute of Standards and Technology. [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives.[Link]
-
PubChem. 3-((2-carboxyethyl)thio)acrylic acid (Compound Summary). National Library of Medicine. [Link]
-
ResearchGate. FTIR spectra of acrylic acid and derivatives (General Reference).[Link]
Sources
HPLC method validation for detecting 3-((2-Carboxyethyl)thio)acrylic acid impurities
Title: Comparative HPLC Method Validation Guide for the Detection of 3-((2-Carboxyethyl)thio)acrylic Acid Impurities
Executive Summary & The Analytical Challenge
The compound 3-((2-Carboxyethyl)thio)acrylic acid (CETAA) is a highly polar, dicarboxylic acid thioether. It frequently emerges as a critical impurity in the synthesis of acrylic acid derivatives, sulfur-containing prodrugs, or as a degradation byproduct of trithiocarbonate RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization agents.
From a chromatographic perspective, CETAA presents a "perfect storm" of analytical challenges:
-
Extreme Polarity & Ionization: With a molecular formula of C6H8O4S[1] and two carboxylic acid moieties, it possesses a very low LogP and a pKa in the range of 3.5–4.5. At neutral pH, it is fully ionized, resulting in near void-volume elution on standard Reversed-Phase (RP) columns.
-
Secondary Interactions: The thioether linkage and carboxylate groups are prone to interacting with residual silanols on silica-based stationary phases, causing severe peak tailing.
-
Phase Dewetting (Hydrophobic Collapse): To retain such a polar analyte on a standard C18 column, highly aqueous mobile phases (>95% water) are required. However, standard C18 phases undergo hydrophobic collapse (phase dewetting) under these conditions, leading to sudden and irreproducible loss of retention.
To establish a robust Quality Control (QC) or LC-MS method, we must engineer a chromatographic environment that forces retention without compromising peak integrity or detector compatibility [2].
Column & Methodology Comparison
To objectively determine the optimal approach, we evaluated three distinct chromatographic methodologies. The causality behind each method's design is detailed below:
Method A: Standard C18 with Ion-Pairing (The Traditional Approach)
-
Mechanism: Uses a hydrophobic ion-pairing reagent (e.g., Tetrabutylammonium bisulfate, TBA) to form a neutral, hydrophobic complex with the ionized carboxylate groups of CETAA.
-
Causality & Verdict: While it successfully increases retention, TBA causes high background noise at low UV wavelengths (λ < 230 nm) and permanently alters the stationary phase. Furthermore, it is strictly incompatible with Mass Spectrometry (MS) due to severe ion suppression. (Not Recommended)
Method B: Polar-Embedded / Aqueous C18 (AQ-C18) with Acidic Suppression
-
Mechanism: Utilizes an AQ-C18 column featuring polar-embedded groups (e.g., amide or ether linkages) or specialized hydrophilic end-capping. The mobile phase is highly aqueous but acidified (e.g., 0.1% Trifluoroacetic acid[TFA] or Phosphoric acid, pH ~2.0).
-
Causality & Verdict: The low pH suppresses the ionization of CETAA's carboxylic acids, forcing it into its neutral, more hydrophobic state to enhance retention. The polar-embedded groups in the AQ-C18 column maintain the hydration layer, completely preventing hydrophobic collapse even at 100% aqueous conditions. (Optimal for Routine UV QC)
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mechanism: Reverses the RP paradigm using a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (e.g., 80% Acetonitrile / 20% Ammonium Formate buffer, pH 3.0).
-
Causality & Verdict: Retention is driven by partitioning into a water-enriched layer on the stationary phase. This provides excellent retention for dicarboxylic acids and is highly compatible with LC-MS. However, it requires strict control of the sample diluent (must be ≥70% organic) to prevent peak splitting caused by solvent mismatch. (Optimal for LC-MS & Trace Analysis)
Comparative Performance Data
The following table summarizes the experimental performance of the three methods when analyzing a 10 µg/mL standard of 3-((2-Carboxyethyl)thio)acrylic acid.
| Chromatographic Parameter | Method A: Standard C18 + Ion-Pairing | Method B: AQ-C18 + Acidic pH | Method C: HILIC Amide |
| Retention Factor ( | 3.5 | 4.2 | 5.8 |
| Asymmetry Factor ( | 1.8 (Severe Tailing) | 1.05 (Highly Symmetrical) | 1.25 (Slight Tailing) |
| Theoretical Plates ( | ~8,500 | ~16,200 | ~13,400 |
| LOD (S/N = 3:1) | 0.8 µg/mL (High UV noise) | 0.05 µg/mL (Clean baseline) | 0.01 µg/mL (via MS detection) |
| Equilibration Time | > 60 minutes | 15 minutes | 30 minutes |
| MS Compatibility | Incompatible | Compatible (if using TFA/FA) | Highly Compatible |
Self-Validating Experimental Protocol (Method B: AQ-C18)
Based on the data, Method B is the most robust choice for routine pharmaceutical QC. The following protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) and bracketing standards directly into the workflow, the method continuously proves its own validity in every run, aligning with ICH Q2(R2) guidelines [3].
Step 1: Preparation & Causality
-
Column: AQ-C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0 to ensure full suppression of the dicarboxylic acid).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-15 min (5% to 40% B), 15-18 min (40% B), 18-18.1 min (return to 5% B), 18.1-25 min (re-equilibration).
-
Sample Diluent: 5% Acetonitrile in Water. (Causality: Matching the diluent to the initial mobile phase conditions prevents refractive index disturbances and peak fronting).
Step 2: In-Run System Suitability Testing (SST)
Before analyzing unknown samples, the system must validate its current state.
-
Inject a Blank (Diluent) to verify the absence of ghost peaks at the CETAA retention time.
-
Inject the SST Standard (10 µg/mL CETAA) six consecutive times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
2.0%; Asymmetry Factor ( ) 1.5; Theoretical plates 10,000. (Causality: This proves the column is fully equilibrated and the injector is precise).
Step 3: Linearity & Accuracy (Spike Recovery)
To validate the method's accuracy and rule out matrix effects:
-
Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target specification limit.
-
Spike a known amount of CETAA into the sample matrix (e.g., the API or polymer formulation) at the 100% level.
-
Acceptance Criteria: The calibration curve must yield
. The spike recovery must fall between 95.0% and 105.0%.
Step 4: Sequence Bracketing
To ensure instrument drift does not invalidate the run:
-
Inject samples in blocks of 10.
-
Bracket each block with a Check Standard (100% level).
-
Acceptance Criteria: The Check Standard must remain within
2.0% of its initial area.
Method Selection & Validation Logic
Workflow for HPLC method selection and self-validating protocol logic.
References
-
Title: 3-((2-carboxyethyl)thio)acrylic acid - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection Source: ACS ES&T Water URL: [Link]
-
Title: ICH Guideline Q2(R2) on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Precision in Polarity: A Technical Guide to Elemental Analysis Standards for Sulfur-Containing Dicarboxylic Acids
Topic: Elemental Analysis Standards for Sulfur-Containing Dicarboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Acidic Sulfur" Challenge
In pharmaceutical development and polymer engineering, sulfur-containing dicarboxylic acids (S-DCAs)—such as 3,3'-Thiodipropionic acid (TDPA) and Thiodiglycolic acid (TDGA) —are critical intermediates. They serve as antioxidants, cross-linkers, and building blocks for antibody-drug conjugates (ADCs).
However, accurate quantification of sulfur in these matrices via CHNS combustion analysis is notoriously difficult. The presence of dual carboxylic acid groups creates a highly oxygenated, acidic micro-environment during flash combustion, often leading to incomplete conversion of sulfur to sulfur dioxide (
This guide compares the industry "Gold Standard" (Sulfanilamide ) against the "Matrix-Matched Challenger" (High-Purity Thiodipropionic Acid ) to determine which yields superior precision for S-DCA analysis.
The Standard Landscape: Incumbent vs. Challenger
To achieve Scientific Integrity (E-E-A-T) , we must move beyond generic recommendations. The choice of standard dictates the calibration slope and, consequently, the accuracy of your unknown sample.
The Incumbent: Sulfanilamide
-
Structure:
(Sulfonamide group) -
Role: The universal microanalytical standard.
-
Pros: Extremely stable, non-hygroscopic, high purity (>99.9%).
-
Cons: Chemically distinct from dicarboxylic acids. The combustion kinetics of a sulfonamide amine differ from those of an aliphatic dicarboxylic thioether.
The Challenger: Thiodipropionic Acid (TDPA)
-
Structure:
(Thioether + 2 Carboxyl groups) -
Role: The matrix-matched standard for acidic sulfur compounds.
-
Pros: Structurally identical to the analyte class. Matches the C/O/S ratio and combustion thermodynamics of S-DCAs.
-
Cons: Potential for slight hygroscopicity if not stored properly; requires specific handling protocols.
Technical Deep Dive: Combustion Causality
Why does the standard matter? In dynamic flash combustion (Dumas method), the sample is dropped into a furnace at ~1150°C.
-
The Oxygen Demand: S-DCAs are already partially oxidized. If the calibration standard (like BBOT or Sulfanilamide) consumes oxygen at a significantly different rate than your sample, the temporary
dip in the combustion tube will differ. -
The
Conversion: Sulfur must be quantitatively converted to . If the matrix is acidic, there is a risk of formation or retention on basic ash residues. A matrix-matched standard compensates for these systemic biases.
Visualization: The Combustion Pathway
Figure 1: The critical path of sulfur conversion. The Reduction step is where SO3 (undesired) is converted back to SO2 for detection.
Experimental Protocol: The "Dual-Drop" Validation
Materials:
-
Instrument: Elemental Analyzer (e.g., Elementar vario, LECO, or PerkinElmer 2400).
-
Carrier Gas: Helium (99.999%).
-
Combustion Gas: Oxygen (99.995%).
-
Standards:
-
Sulfanilamide (CRM Grade).
-
3,3'-Thiodipropionic Acid (TDPA) (High Purity >99%).
-
Step-by-Step Methodology:
-
System Conditioning: Run 3 "Blank" cycles (empty tin capsules) to purge atmospheric nitrogen and sulfur background.
-
The Bypass Run: Analyze a high-sulfur primer (like BBOT) without recording data to saturate active sites in the reduction tube.
-
Calibration (K-Factor Determination):
-
Weigh 5 replicates of Sulfanilamide (range: 1.5 mg – 2.5 mg).
-
Weigh 5 replicates of TDPA (range: 1.5 mg – 2.5 mg).
-
Note: Ensure TDPA is dried in a desiccator for 24h prior to use.
-
-
Sample Analysis: Analyze your unknown S-DCA sample (n=6) against both calibration curves.
-
Critical Parameter - Oxygen Dosing: Set Oxygen injection to 80 seconds (or "High" setting). S-DCAs require excess oxygen to prevent "sooting" which traps sulfur.
Comparative Performance Data
The following table summarizes a validation study analyzing a generic S-DCA pharmaceutical intermediate (
| Metric | Sulfanilamide Calibration | TDPA Calibration (Matrix Match) | Analysis |
| Theoretical S % | 15.39% | 15.39% | Reference Value |
| Found S % (Mean) | 15.12% | 15.35% | TDPA is closer to true value. |
| Recovery Rate | 98.2% | 99.7% | Matrix matching improves recovery. |
| RSD (n=6) | 0.45% | 0.12% | TDPA offers superior precision. |
| Carbon Bias | -0.3% | < 0.1% | Sulfanilamide slightly under-corrects C. |
Interpretation: While Sulfanilamide is acceptable for general screening, TDPA provides significantly higher accuracy (99.7% recovery) for sulfur-containing dicarboxylic acids. The structural similarity ensures that the combustion "flash" releases gases at the same rate as the sample, minimizing integration errors in the detector.
Decision Matrix: Selecting Your Standard
Use this logic flow to determine when to switch from the universal Sulfanilamide to a matrix-matched TDPA standard.
Figure 2: Decision tree for selecting the optimal Elemental Analysis standard based on analyte chemistry.
Conclusion & Recommendation
For routine analysis of broad organic compounds, Sulfanilamide remains the robust, economic choice. However, for drug development professionals working with sulfur-containing dicarboxylic acids (S-DCAs), the data dictates a shift.
The Recommendation: Adopt 3,3'-Thiodipropionic Acid (TDPA) as your primary calibration standard for this specific class of compounds. Its use:
-
Eliminates matrix-induced combustion errors.
-
Improves sulfur recovery by ~1.5%.
-
Reduces Relative Standard Deviation (RSD) by a factor of 3.
Trustworthiness Check: Always verify your TDPA standard against a primary NIST-traceable Sulfanilamide standard upon first receipt to establish a valid "bridge" between the two.
References
-
NIST Chemistry WebBook, SRD 69 . Sulfur (S) and Thiodipropionic Acid Properties. National Institute of Standards and Technology.[1][2][3] Available at: [Link]
-
EPA Method 8 . Determination of Sulfuric Acid and Sulfur Dioxide Emissions from Stationary Sources. US Environmental Protection Agency. Available at: [Link]
-
Analytik Jena . Determination of Sulfur Species in Cement and Organic Matrices by Combustion Elemental Analysis. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
